molecular formula C5H11NO3 B155381 2-Amino-3-hydroxy-2-methylbutanoic acid CAS No. 10148-74-0

2-Amino-3-hydroxy-2-methylbutanoic acid

Katalognummer: B155381
CAS-Nummer: 10148-74-0
Molekulargewicht: 133.15 g/mol
InChI-Schlüssel: NWZTXAMTDLRLFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Amino-3-hydroxy-2-methylbutanoic acid is a useful research compound. Its molecular formula is C5H11NO3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-3-hydroxy-2-methylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-hydroxy-2-methylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

10148-74-0

Molekularformel

C5H11NO3

Molekulargewicht

133.15 g/mol

IUPAC-Name

2-amino-3-hydroxy-2-methylbutanoic acid

InChI

InChI=1S/C5H11NO3/c1-3(7)5(2,6)4(8)9/h3,7H,6H2,1-2H3,(H,8,9)

InChI-Schlüssel

NWZTXAMTDLRLFP-UHFFFAOYSA-N

SMILES

CC(C(C)(C(=O)O)N)O

Kanonische SMILES

CC(C(C)(C(=O)O)N)O

Herkunft des Produkts

United States

Foundational & Exploratory

Chemical structure and properties of 2-Amino-3-hydroxy-2-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for researchers and drug discovery scientists focusing on 2-Amino-3-hydroxy-2-methylbutanoic acid (also known as


-Methylthreonine). It synthesizes chemical behavior, synthetic protocols, and peptidomimetic utility.[1]

Structure, Synthesis, and Peptidomimetic Utility

Chemical Identity & Stereochemical Landscape[2]

2-Amino-3-hydroxy-2-methylbutanoic acid is a non-proteinogenic,


-disubstituted amino acid. Structurally, it is the 

-methylated analog of Threonine. The introduction of the methyl group at the

-carbon (C2) creates a quaternary center, significantly altering the molecule's steric profile and metabolic stability compared to its parent amino acid.
Nomenclature and Identifiers
  • IUPAC Name: 2-Amino-3-hydroxy-2-methylbutanoic acid

  • Common Synonyms:

    
    -Methylthreonine (
    
    
    
    -MeThr), (2S,3R)-2-Amino-3-hydroxy-2-methylbutyric acid (for the L-Thr analog).
  • CAS Registry Numbers:

    • 62000-66-2: Racemic mixture

    • 2280-28-6: (2S, 3R) isomer (L-allo-threonine analog)

    • 10148-74-0: Unspecified isomer

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 133.15 g/mol [2][3]

Stereochemical Complexity

Unlike


-Methylalanine (Aib), which is achiral, 

-Methylthreonine possesses two chiral centers (C2 and C3). This results in four distinct stereoisomers. In drug design, the (2S, 3R) isomer is most critical as it mimics the stereochemistry of natural L-Threonine, allowing for precise replacement in bioactive peptides without disrupting side-chain topology.
Isomer ConfigurationRelationship to Natural Amino AcidUtility
(2S, 3R) L-Threonine AnalogHigh (Peptidomimetics)
(2S, 3S) L-allo-Threonine AnalogModerate (Probe)
(2R, 3S) D-Threonine AnalogLow (D-peptide synthesis)
(2R, 3R) D-allo-Threonine AnalogLow

Synthetic Methodologies

Synthesizing


-Methylthreonine is chemically challenging due to the steric crowding at the quaternary center and the need to control two adjacent stereocenters. Simple alkylation of threonine esters typically fails due to elimination or lack of diastereocontrol.
The Seebach Self-Regeneration of Stereocenters (SRS)

The most robust route for enantiopure synthesis utilizes the Self-Regeneration of Stereocenters (SRS) methodology developed by Dieter Seebach. This approach uses a chiral auxiliary (oxazolidinone) derived from the amino acid itself to direct the incoming electrophile.

Protocol Logic:

  • Cyclization: L-Threonine is condensed with pivalaldehyde to form a cis-oxazolidinone. The original stereocenter at C2 directs the formation of the new center at the acetal carbon.

  • Enolization: Treatment with a strong base (LDA or LiHMDS) generates a planar enolate. The bulky tert-butyl group on the acetal ring forces the electrophile (Methyl Iodide) to attack from the face opposite to the tert-butyl group.

  • Hydrolysis: Acidic hydrolysis opens the ring, yielding the

    
    -methylated amino acid with the stereochemistry restored (or inverted, depending on the specific auxiliary used).
    
The Schöllkopf Bis-Lactim Ether Method

An alternative industrial route involves the Schöllkopf auxiliary .

  • A cyclic bis-lactim ether is formed from L-Valine and Glycine.

  • Lithiation creates a nucleophilic species at the glycine methylene.

  • Reaction with acetaldehyde (or an equivalent electrophile) introduces the side chain.

  • Critique: While effective for

    
    -methyl amino acids generally, establishing the correct diastereoselectivity at the 
    
    
    
    -hydroxy position (C3) is more difficult than with the SRS method.
Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesis, highlighting why SRS is preferred for this specific compound.

SynthesisPathways Start Target: (2S,3R)-alpha-MeThr DirectAlk Direct Alkylation of Thr-Ester Start->DirectAlk Not Recommended Schollkopf Schöllkopf Bis-Lactim Ether Start->Schollkopf Industrial Scale Seebach Seebach SRS (Oxazolidinone) Start->Seebach Research Scale ResultFail Racemization & Elimination DirectAlk->ResultFail ResultMix Diastereomeric Mixture (C3) Schollkopf->ResultMix C3 Control Issues ResultPure Enantiopure (>98% ee) Seebach->ResultPure Stereocontrol

Figure 1: Synthetic pathway evaluation. The Seebach SRS method is prioritized for high optical purity requirements.

Physicochemical Properties & Handling[2]

For formulation and experimental design, the physical behavior of


-MeThr differs from Threonine due to the hydrophobic bulk of the methyl group shielding the polar backbone.
Key Parameters[6][7][8][9]
PropertyValue / DescriptionExperimental Implication
Solubility Water (>100 mg/mL), MethanolHighly soluble in aqueous buffers; suitable for biological assays.
pKa (COOH) ~2.1 (Est.)Slightly more acidic than Thr due to steric strain.
pKa (

)
~9.7 (Est.)Comparable to standard amino acids.
LogP -2.5 (Est.)Remains hydrophilic despite the methyl group.
H-Bonding Donor: 2, Acceptor: 3The

-OH is a crucial H-bond donor for helix capping.
Protection Strategy for Peptide Synthesis

The steric hindrance at the


-carbon makes Fmoc-protection and subsequent coupling difficult.
  • Fmoc-Protection: Standard Fmoc-OSu reactions may be sluggish. Use Fmoc-Cl with BSA (N,O-bis(trimethylsilyl)acetamide) to enhance solubility and reactivity.

  • Side Chain: The

    
    -hydroxyl group often requires protection (t-Butyl ether) to prevent O-acylation during coupling, although the steric bulk of the 
    
    
    
    -methyl group partially shields the OH.

Conformational Utility in Drug Design[10][11]

The primary value of


-MeThr lies in its ability to constrain peptide backbones . This is a "Thorpe-Ingold" effect where the gem-dimethyl-like substitution restricts rotation around the 

(

) and

(

) bonds.
The "Helix-Lock" Mechanism
  • Ramachandran Space:

    
    -MeThr is energetically forbidden from adopting 
    
    
    
    -sheet conformations ($ \phi \approx -120^\circ, \psi \approx 120^\circ $).
  • Helical Promotion: It strongly favors regions corresponding to

    
    -helices  (
    
    
    
    ) and
    
    
    -helices
    (
    
    
    ).
  • Comparison: Unlike Aib (which is achiral and promotes helices in both left- and right-handed directions), (2S,3R)-

    
    -MeThr specifically stabilizes right-handed  helices due to its chirality.
    
Biological Applications[1][8]
  • Proteolytic Resistance: The absence of an

    
    -proton renders the peptide bond non-cleavable by most proteases (e.g., trypsin, chymotrypsin), significantly extending the half-life of peptide drugs (
    
    
    
    ).
  • MUC1 Epitope Mimicry: Research has shown that replacing Threonine with

    
    -MeThr in the MUC1 tumor antigen sequence induces a stable "knob" conformation, enhancing antibody recognition for cancer vaccines.
    
  • Antimicrobial Peptides: Incorporation into peptaibols (alamethicin analogs) can lock the amphipathic helix structure required for membrane pore formation.

Experimental Protocol: Coupling in Solid Phase Peptide Synthesis (SPPS)

Note: Standard coupling protocols (e.g., HBTU/DIEA) often fail or result in low yields due to the steric bulk of the


-methyl group.

Recommended Protocol (Self-Validating):

  • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP . These are more reactive than HBTU.

  • Stoichiometry: Increase the amino acid and coupling reagent excess to 4-5 equivalents .

  • Conditions:

    • Solvent: DMF or NMP.

    • Time: Double coupling is mandatory. Perform 2 x 2 hours at room temperature.

    • Microwave: If available, microwave irradiation (75°C for 5-10 mins) significantly improves conversion.

  • Monitoring: Use the Chloranil Test instead of the Kaiser test. The Kaiser test (ninhydrin) can be false-negative for sterically hindered amines. Chloranil is more sensitive for secondary or hindered primary amines.

Analytical Characterization

To verify the identity and purity of (2S,3R)-


-MeThr:
  • 1H NMR (

    
    ):  Look for the disappearance of the 
    
    
    
    -proton signal (normally ~3.5-4.0 ppm in Thr). The methyl group attached to
    
    
    will appear as a sharp singlet around 1.5 - 1.7 ppm . The
    
    
    -methyl (side chain) will appear as a doublet.
  • 13C NMR: The quaternary

    
     carbon will show a distinct peak around 60-65 ppm , which will be a singlet in decoupled spectra (unlike the doublet in non-methylated analogs).
    
  • HPLC: Separation of diastereomers (e.g., (2S,3R) vs (2S,3S)) requires a chiral column (e.g., Chiralpak AD-H or Crownpak CR) using a perchlorate or acidic mobile phase.

References

  • Seebach, D., et al. (1983). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition. Link

  • Toniolo, C., et al. (2001). "Structure and conformational properties of alpha-methylthreonine." Journal of Peptide Science. Link

  • Karle, I. L., & Balaram, P. (1990). "Structural characteristics of alpha-helical peptide nanomaterials containing alpha-amino acids." Biochemistry. Link

  • Thermo Fisher Scientific. "Product Specification: (S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid." Link

  • PubChem. "Compound Summary: 3-Amino-2-hydroxy-2-methylbutanoic acid."[3] National Library of Medicine. Link

Sources

A Comprehensive Technical Guide to the Stereochemical Configuration of 2-Amino-3-hydroxy-2-methylbutanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Amino-3-hydroxy-2-methylbutanoic acid is a non-proteinogenic amino acid characterized by the presence of two adjacent chiral centers at the C2 and C3 positions. This structural feature gives rise to a total of four distinct stereoisomers, each with a unique three-dimensional arrangement of atoms. The precise stereochemical configuration of a molecule is paramount in the fields of pharmacology and drug development, as different stereoisomers can exhibit profoundly different biological activities, metabolic pathways, and toxicological profiles.[1][2] This guide provides a detailed technical exploration of the four stereoisomers of 2-amino-3-hydroxy-2-methylbutanoic acid. It covers the fundamental principles of their stereochemical relationships, outlines robust methodologies for their stereoselective synthesis and analytical separation, and details advanced spectroscopic techniques for their definitive structural elucidation. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to control, separate, and characterize these complex chiral molecules.

The Foundational Importance of Stereoisomerism

The Imperative of Chirality in Biological Recognition

Biological systems, from enzymes to receptors, are inherently chiral environments, constructed from L-amino acids and D-sugars.[1] This intrinsic chirality dictates that interactions with small molecules are highly specific to the molecule's three-dimensional structure. Consequently, enantiomers and diastereomers of a drug candidate can bind to a target with vastly different affinities, leading to one isomer being a potent therapeutic while another might be inactive or, in some cases, responsible for adverse effects.[2] A thorough understanding and control of stereochemistry are therefore not merely academic exercises but critical components of modern drug design and safety assessment.

Introducing 2-Amino-3-hydroxy-2-methylbutanoic Acid

The title compound is a substituted butanoic acid featuring two stereocenters, making it an excellent model for exploring the complexities of stereoisomerism. The presence of amino, hydroxyl, and carboxylic acid functional groups also makes it a versatile chiral building block in organic synthesis. The challenge and necessity lie in the ability to selectively synthesize and analytically resolve each of its four stereoisomers to enable distinct pharmacological evaluation.

Stereochemical Analysis and Nomenclature

Identifying the Chiral Centers

The structure of 2-amino-3-hydroxy-2-methylbutanoic acid contains two carbon atoms that are chiral centers:

  • C2 (α-carbon): This carbon is bonded to four different substituents: a carboxyl group (-COOH), an amino group (-NH₂), a methyl group (-CH₃), and the C3-hydroxy-methyl group.

  • C3 (β-carbon): This carbon is bonded to four different substituents: the C2-amino-methyl-carboxyl group, a hydroxyl group (-OH), a methyl group (-CH₃), and a hydrogen atom.

According to the 2ⁿ rule, where 'n' is the number of chiral centers, this molecule can exist as a maximum of 2² = 4 stereoisomers.[3][4][5]

The Four Stereoisomers and Their Relationships

The four stereoisomers are best described by the Cahn-Ingold-Prelog (R/S) notation for each chiral center. They exist as two pairs of enantiomers.

Isomer Systematic Name Configuration Relationship to Other Isomers
1 (2R,3R)-2-Amino-3-hydroxy-2-methylbutanoic acidErythroEnantiomer of (2S,3S); Diastereomer of (2R,3S) & (2S,3R)
2 (2S,3S)-2-Amino-3-hydroxy-2-methylbutanoic acidErythroEnantiomer of (2R,3R); Diastereomer of (2R,3S) & (2S,3R)
3 (2R,3S)-2-Amino-3-hydroxy-2-methylbutanoic acidThreoEnantiomer of (2S,3R); Diastereomer of (2R,3R) & (2S,3S)
4 (2S,3R)-2-Amino-3-hydroxy-2-methylbutanoic acidThreoEnantiomer of (2R,3S); Diastereomer of (2R,3R) & (2S,3S)
  • Enantiomers are non-superimposable mirror images of each other.

  • Diastereomers are stereoisomers that are not mirror images of each other.[4][5] They have different physical properties, such as melting points, boiling points, and solubility, which allows for their separation by techniques like chromatography.

Stereoisomer_Relationships cluster_erythro Erythro Pair cluster_threo Threo Pair 2R,3R 2R,3R 2S,3S 2S,3S 2R,3R->2S,3S Enantiomers 2R,3S 2R,3S 2R,3R->2R,3S Diastereomers 2S,3R 2S,3R 2R,3R->2S,3R Diastereomers 2S,3S->2R,3S Diastereomers 2S,3S->2S,3R Diastereomers 2R,3S->2S,3R Enantiomers

Relationships between the four stereoisomers.
Erythro and Threo Nomenclature

For molecules with two adjacent stereocenters, the relative configuration can be described using the terms erythro and threo.

  • Erythro : This configuration refers to the diastereomers where similar functional groups on the adjacent chiral carbons would be on the same side in a Fischer projection. This corresponds to the (2R,3R) and (2S,3S) pair.

  • Threo : This configuration refers to the diastereomers where similar functional groups would be on opposite sides in a Fischer projection. This corresponds to the (2R,3S) and (2S,3R) pair, analogous to the naturally occurring amino acid threonine ((2S,3R)-2-amino-3-hydroxybutanoic acid).[5][6]

Strategies for Stereoselective Synthesis and Resolution

Achieving stereochemical purity is a primary objective. This can be accomplished either by building the molecule with the desired stereochemistry from the start (asymmetric synthesis) or by separating a mixture of isomers (resolution).

Asymmetric Synthesis via Chiral Auxiliaries

This powerful strategy involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary's steric and electronic properties then direct subsequent reactions to occur on one face of the molecule, creating the desired stereocenter.

Causality Behind Experimental Choices: The choice of a chiral auxiliary, such as an Evans oxazolidinone, is deliberate. Its rigid, bicyclic structure provides a well-defined steric environment. When an enolate is formed from the N-acylated auxiliary, one face of the enolate is effectively blocked by a substituent on the auxiliary (e.g., a benzyl or isopropyl group), forcing incoming electrophiles to attack from the less hindered face with high predictability.

  • Acylation: React (S)-4-benzyl-2-oxazolidinone with 2-bromopropionyl bromide to form the N-acyl oxazolidinone. The bromine serves as a leaving group for the subsequent introduction of the amino group.

  • Enolate Formation: Cool the solution to -78°C under an inert atmosphere (e.g., Argon) and add a strong, non-nucleophilic base like lithium diisopropylamide (LDA). Rationale: The low temperature is critical to prevent side reactions and maintain the kinetic control necessary for stereoselectivity.

  • Aldol Reaction: Introduce acetaldehyde as the electrophile. The enolate will attack the acetaldehyde, forming the C2-C3 bond and setting the two new stereocenters simultaneously. The chiral auxiliary directs the attack to yield the desired syn-aldol product, which will lead to the threo amino acid configuration.

  • Azide Displacement: Convert the C2-bromide to an azide using sodium azide. This is a robust method for introducing a nitrogen functionality that can be cleanly reduced to the amine.

  • Auxiliary Cleavage and Esterification: Cleave the chiral auxiliary using a mild nucleophile like lithium hydroperoxide (LiOOH). This step is gentle enough to avoid racemization. The resulting carboxylic acid can be protected as a methyl or ethyl ester for purification.

  • Reduction: Reduce the azide group to the primary amine using a method like catalytic hydrogenation (H₂/Pd-C) to yield the final, stereochemically pure amino acid ester.

Resolution via Chiral High-Performance Liquid Chromatography (HPLC)

When a synthesis yields a mixture of stereoisomers, chiral HPLC is the premier analytical and preparative method for their separation.[3]

Principle of Separation: Chiral HPLC relies on a chiral stationary phase (CSP). The enantiomers or diastereomers in the mobile phase form transient, diastereomeric complexes with the chiral selector of the CSP. Because these complexes have different energies of formation and stability, one isomer interacts more strongly with the CSP and is retained longer, resulting in separation.[7][8]

HPLC_Workflow cluster_prep Sample & System Preparation cluster_run Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., Hexane/Ethanol/TFA) C Equilibrate Chiral Column (e.g., CHIROBIOTIC T) A->C B Dissolve Isomer Mixture in Mobile Phase (1 mg/mL) D Inject Sample (5 µL) B->D E Isocratic Elution C->E D->E F Detect at 210 nm E->F G Integrate Chromatogram F->G H Identify Peaks by Retention Time G->H

Workflow for chiral HPLC analysis.
  • Column Selection: Choose a suitable CSP. Macrocyclic glycopeptide phases like Ristocetin A or Teicoplanin (e.g., CHIROBIOTIC T) are highly effective for separating underivatized amino acids.[9]

  • Mobile Phase Preparation: Prepare a mobile phase. For a CHIROBIOTIC T column, a polar organic mode (e.g., 70:30:0.1 v/v/v Acetonitrile/Methanol/Trifluoroacetic Acid) is often a good starting point. Rationale: The acidic modifier (TFA) ensures the carboxyl and amino groups are in a consistent protonation state, leading to sharper peaks and reproducible retention times.

  • System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Accurately weigh and dissolve the mixture of isomers in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Injection and Data Acquisition: Inject a small volume (e.g., 5-10 µL) of the sample and record the chromatogram. Detection is typically done using UV absorbance at a low wavelength (e.g., 210 nm) where the carboxyl group absorbs.

  • Peak Identification: Diastereomers will separate first, followed by the resolution of each enantiomeric pair. The elution order is specific to the CSP and mobile phase used.

Definitive Stereochemical Assignment

Once isomers are separated, their absolute and relative configurations must be unambiguously determined.

Single-Crystal X-ray Crystallography: The Unambiguous Standard

If a single, high-quality crystal of an isolated isomer can be grown, single-crystal X-ray diffraction provides a direct and definitive determination of the three-dimensional structure, including the absolute stereochemistry (via the Flack parameter).[10] This method is considered the gold standard, against which all other techniques are validated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the relative stereochemistry (erythro vs. threo) in solution.[11][12]

  • ¹H-¹H Coupling Constants (³JHH): The magnitude of the coupling constant between the proton on C2 (if present, though not in this specific molecule) and the proton on C3 can provide stereochemical information based on the Karplus relationship, which correlates ³JHH to the dihedral angle between the protons.

  • Nuclear Overhauser Effect (NOE): A 2D NOESY experiment is the most reliable NMR method for this molecule. NOE detects through-space interactions between protons that are close to each other (< 5 Å). For the erythro isomer, an NOE correlation would be expected between the C2-methyl protons and the C3-proton. For the threo isomer, an NOE would be expected between the C2-methyl protons and the C3-methyl protons.

  • Sample Preparation: Dissolve ~5-10 mg of a single, purified isomer in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a high-quality NMR tube.

  • Data Acquisition: Acquire a 2D ¹H-¹H NOESY spectrum on a high-field NMR spectrometer (≥500 MHz). A mixing time of 500-800 ms is typically appropriate for small molecules.

  • Data Processing: Process the 2D data to generate the spectrum.

  • Spectral Analysis:

    • Assign all proton resonances using standard 1D and 2D NMR techniques (COSY, HSQC).

    • Carefully analyze the NOESY spectrum for key cross-peaks.

    • Expected Result for Erythro isomer: A cross-peak between the resonances for the C2-CH₃ protons and the C3-H proton.

    • Expected Result for Threo isomer: A cross-peak between the resonances for the C2-CH₃ protons and the C3-CH₃ protons.

Conclusion and Future Directions

The four stereoisomers of 2-amino-3-hydroxy-2-methylbutanoic acid represent a microcosm of the challenges and opportunities inherent in chiral drug development. Each isomer is a unique chemical entity with the potential for a distinct biological profile. The ability to selectively synthesize, resolve, and definitively characterize these molecules using the advanced protocols described herein is a fundamental requirement for modern chemical and pharmaceutical research. This guide provides the technical framework and underlying scientific rationale to empower researchers to confidently navigate the complexities of stereoisomerism, paving the way for the development of safer and more effective therapeutic agents.

References

  • Wüthrich, K. (2003). NMR studies of structure and function of biological macromolecules. Journal of Biomolecular NMR, 27(1), 13-39. [Link]

  • Bax, A., & Grzesiek, S. (1993). Methodological advances in protein NMR. Accounts of Chemical Research, 26(4), 131-138. [Link]

  • Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press. [Link]

  • Atreya, H. S. (2012). Amino Acid Selective Labeling and Unlabeling for Protein Resonance Assignments. In Protein NMR Techniques. Humana Press. [Link]

  • Higman, V. A. (2012). Assignment Theory - Protein NMR. CCPN. [Link]

  • Homework.Study.com. (n.d.). The amino acid threonine, (2S,3R)-2-amino-3-hydroxybutanoic acid, has two chirality centers. [Link]

  • Kagabu, S., et al. (2004). Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids. Bioscience, Biotechnology, and Biochemistry, 68(3), 714-720. [Link]

  • Google Patents. (2010). Synthesis of (2S,3R)
  • ChemBK. (n.d.). 2-Amino-3-methylbutanoic acid. Retrieved from ChemBK. [Link]

  • Natural Products Atlas. (2022). (2r,3r)-3-hydroxy-2-methylbutanoic acid. NP0254810. [Link]

  • Banti, C. N., et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molecules, 26(2), 288. [Link]

  • Melerzan, A., et al. (2021). Stereochemically-aware bioactivity descriptors for uncharacterized chemical compounds. Nature Communications, 12(1), 1-13. [Link]

  • Chemistry LibreTexts. (2019). 12: Stereochemistry. [Link]

  • Doubtnut. (2020). The maximum number of stereoisomers possible for 2-hydroxy-2-methyl butanoic acid is. [Link]

  • PubChem. (n.d.). (2S)-2-Amino-3-hydroxybutanoic acid. CID 11768555. [Link]

  • PubChem. (n.d.). 3-Amino-2-hydroxy-3-methylbutanoic acid. CID 18914831. [Link]

  • Chemistry LibreTexts. (2024). 3.6.3: Diastereomers. [Link]

  • Wimalasinghe, P. F., et al. (2016). Multidimensional Separation of Chiral Amino Acid Mixtures in a Multilayered Three Dimensional Hybrid Microfluidic/Nanofluidic Device. Analytical Chemistry, 88(12), 6347-6354. [Link]

  • University of Calgary. (n.d.). Stereochemistry and Biological Activity of Drugs. [Link]

  • Guchhait, G., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 198-208. [Link]

  • Peter, A., et al. (2000). High-performance liquid chromatographic separation of enantiomers of synthetic amino acids on a Ristocetin A chiral stationary phase. Journal of Chromatography A, 904(1), 1-15. [Link]

  • Ates, H., et al. (2020). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 186, 113317. [Link]

  • EMBL-EBI. (n.d.). 2-amino-3-hydroxybutanoic acid (CHEBI:38263). [Link]

  • PubChem. (n.d.). 3-Amino-2-hydroxy-2-methylbutanoic acid. CID 151889859. [Link]

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Thermodynamic Stability and Structural Dynamics of 2-Amino-3-hydroxy-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the thermodynamic stability profile of 2-Amino-3-hydroxy-2-methylbutanoic acid (also known as


-methylthreonine ). It addresses the molecule's unique resistance to standard degradation pathways and its utility in stabilizing peptide conformations.

A Technical Guide for Drug Development & Chemical Biology

Executive Summary: The "Quaternary" Advantage

2-Amino-3-hydroxy-2-methylbutanoic acid (


-MeThr) represents a class of "quaternary" amino acids where the 

-proton is replaced by a methyl group. From a thermodynamic perspective, this substitution introduces a profound stability advantage. Unlike its natural counterpart L-Threonine,

-MeThr is chemically immune to racemization and kinetically resistant to

-elimination
(dehydration). In peptide engineering, it acts as a powerful entropy sink, locking backbones into stable helical conformations (

or

-helix) via the Thorpe-Ingold effect.

Chemical Thermodynamics & Fundamental Properties[1]

To understand the stability of


-MeThr, we must first establish its fundamental thermodynamic parameters. The molecule exists primarily as a zwitterion in aqueous solution.
Physicochemical Profile
ParameterValue / RangeThermodynamic Implication
Molecular Weight 133.15 g/mol Low molecular weight building block.
Melting Point 205–207 °C (dec)High lattice energy (

), indicative of strong intermolecular H-bonding network in the crystal state.
pKa (COOH) ~2.2–2.3 (Predicted)Similar to Threonine;

-methyl group exerts a minor inductive (+I) effect, slightly destabilizing the carboxylate.
pKa (

)
~9.6–9.8 (Predicted)Slightly higher than Threonine due to steric shielding and +I effect of the methyl group.
LogP -3.4 (Calculated)Highly hydrophilic; thermodynamically prefers aqueous solvation over lipid bilayers.
Stereochemistry 2 Chiral Centers4 Stereoisomers: (2S,3R), (2S,3S), (2R,3R), (2R,3S). The (2S,3R) isomer mimics L-Threonine.
Ionization & Solvation Energy

The zwitterionic form is the thermodynamically most stable species between pH 3 and 9. The solvation free energy (


) is highly negative, driven by the hydroxyl, ammonium, and carboxylate groups. This high solubility acts as a thermodynamic barrier against aggregation in solution, although the high lattice energy can make initial dissolution slow.

Chemical Stability: The Alpha-Methyl Effect

The most critical feature of


-MeThr is its resistance to the primary degradation pathways that plague serine and threonine.
Absolute Resistance to Racemization

For natural amino acids, racemization occurs via the abstraction of the


-proton by a base, forming a planar carbanion/enolate intermediate.
  • Mechanism: Base +

    
    -C 
    
    
    
    [Planar Carbanion]
    
    
    Racemic Mixture.
  • 
    -MeThr Stability: 
    
    
    
    -MeThr lacks an
    
    
    -proton
    . The quaternary
    
    
    -carbon cannot form a carbanion under standard biological or chemical conditions. Consequently, its configurational stability is effectively infinite compared to L-Threonine.
Inhibition of -Elimination (Dehydration)

Threonine degrades via


-elimination to form 

-ketobutyrate and ammonia. This reaction typically proceeds via an E1cB mechanism (Elimination Unimolecular conjugate Base), which requires the removal of the acidic

-proton to trigger the expulsion of the

-hydroxyl group.
  • Threonine:

    
     abstraction 
    
    
    
    Enolate
    
    
    Elimination of OH
    
    
    Dehydrobutyrine
    
    
    Hydrolysis.
  • 
    -MeThr:  Without the 
    
    
    
    -proton, the E1cB pathway is mechanistically blocked . Dehydration can only occur via an E1 mechanism (acid-catalyzed formation of a carbocation), which has a significantly higher activation energy (
    
    
    ) in aqueous media.
Retro-Aldol Cleavage

Threonine aldolases can cleave Threonine into Glycine and Acetaldehyde. This enzymatic pathway relies on a PLP cofactor forming a Schiff base and acidifying the


-proton.
  • Stability:

    
    -MeThr is inert to standard threonine aldolases because the cofactor cannot abstract the non-existent 
    
    
    
    -proton to initiate C-C bond cleavage.

Conformational Thermodynamics in Peptides

When incorporated into a peptide chain,


-MeThr alters the folding free energy (

) of the system.
The Thorpe-Ingold (Gem-Dimethyl) Effect

The presence of the


-methyl group restricts the rotation around the 

(

) and

(

) bonds due to steric clashes with the backbone carbonyl and amide groups.
  • Entropic Stabilization: This restriction reduces the conformational entropy of the unfolded state (

    
    ).
    
  • Thermodynamic Result: Since

    
    , reducing the entropy penalty of folding makes the folded state (typically helical) thermodynamically more favorable.
    
Helix Promotion

-MeThr is a strong promoter of 

-helices
and

-helices
.
  • Mechanism: The allowed Ramachandran space for

    
    -methyl amino acids is severely limited to the helical regions (
    
    
    
    ).
  • Application: Incorporating

    
    -MeThr into a peptide drug increases its 
    
    
    
    (melting temperature) and proteolytic stability (proteases cannot easily access the sterically crowded, rigid backbone).

Visualized Degradation & Stability Logic

The following diagram contrasts the degradation susceptibility of natural Threonine against the stability of


-Methylthreonine.

DegradationPathways cluster_0 Natural L-Threonine (Susceptible) cluster_1 alpha-Methylthreonine (Stable) Thr L-Threonine (Has alpha-Proton) Enolate Planar Enolate Intermediate Thr->Enolate Base (-H+) Racemic Racemization (D/L Mixture) Enolate->Racemic Reprotonation Dehydro Dehydrobutyrine (Unstable Enamine) Enolate->Dehydro Beta-Elimination (-OH) Keto alpha-Ketobutyrate + Ammonia Dehydro->Keto Hydrolysis MeThr alpha-Methylthreonine (Quaternary C-alpha) Blocked1 NO Reaction MeThr->Blocked1 Base (No alpha-H) Blocked2 NO Reaction MeThr->Blocked2 Dehydration (No E1cB)

Figure 1: Mechanistic comparison showing how the quaternary center of


-MeThr blocks the E1cB and racemization pathways common to Threonine.

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of


-MeThr in your specific formulation or peptide sequence, use the following self-validating protocols.
Protocol 1: Accelerated Degradation Profiling (HPLC)

Objective: Quantify the resistance to


-elimination under basic stress.
  • Preparation: Dissolve

    
    -MeThr (1 mM) in 0.1 M NaOH (pH ~13). Prepare a control of L-Threonine (1 mM) in the same buffer.
    
  • Incubation: Incubate both samples at 60°C in sealed, inert glass vials.

  • Sampling: Aliquot samples at t=0, 4, 8, 24, and 48 hours. Quench immediately with 0.1 M HCl to pH 7.

  • Analysis: Analyze via RP-HPLC (C18 column, 210 nm detection).

    • Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B). Gradient 0-10% B.

    • Detection Target: Look for the appearance of

      
      -ketobutyrate (degradation product of Thr) and decrease in parent peak area.
      
  • Validation: The L-Threonine sample should show significant degradation (>20% loss at 24h). The

    
    -MeThr sample should remain >99% intact.
    
Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: Determine the solid-state thermal stability and melting onset.

  • Instrument: Heat flux DSC (e.g., TA Instruments or Mettler Toledo).

  • Sample: Weigh 2–5 mg of crystalline

    
    -MeThr into an aluminum pan. Crimp (do not hermetically seal if decomposition gas evolution is expected, or use a pinhole lid).
    
  • Run: Equilibrate at 25°C. Ramp at 10°C/min to 250°C under Nitrogen purge (50 mL/min).

  • Analysis: Identify the endothermic melting peak (

    
    ). Watch for immediate exothermic decomposition following the melt.
    
    • Expectation: Sharp endotherm at ~205°C. A broad or split peak indicates isomeric impurities or solvates.

Protocol 3: Deuterium Exchange (Stereochemical Integrity)

Objective: Confirm the lack of proton mobility at the


-carbon.
  • Method: Dissolve

    
    -MeThr in 
    
    
    
    adjusted to pD 10 with NaOD.
  • Monitoring: Monitor via

    
    -NMR over 24 hours at 25°C.
    
  • Result:

    • Control (Threonine): Signal for

      
      -H (approx 3.5-4.0 ppm) will diminish over time as H exchanges for D.
      
    • Test (

      
      -MeThr): No change in the methyl group integration or other signals, confirming total resistance to enolization.
      

Applications in Drug Design

  • Peptide Stapling: Use

    
    -MeThr to induce helical turns in stapled peptides without using exogenous cross-linkers.
    
  • Proteolytic Resistance: Replace critical Threonine residues in bioactive peptides with

    
    -MeThr to extend plasma half-life (blocks protease recognition).
    
  • Antibiotic Scaffolds: Essential building block for synthetic analogues of monobactams or lantibiotics where the native threonine is a weak point for chemical instability.

References

  • Conform

    
    -Methylated Amino Acids 
    
    • Title: Structures of peptides from alpha-amino acids methylated
    • Source: PubMed / Biopolymers[1]

    • URL:[Link]

  • Thermodynamic Stability of Helix Form

    • Title: Thermodynamics of - and -Structure Form
    • Source: PMC / Biophysical Journal
    • URL:[Link]

  • Degradation P

    • Title: Threonine degradation by Serratia marcescens (Demonstrating the standard dehydrogenase/aldolase p
    • Source: PMC / Journal of Bacteriology
    • URL:[Link]

  • Beta-Elimin

    • Title: Approach to systematic analysis of serine/threonine phosphoproteome using Beta elimin
    • Source: PubMed / J Cell Biochem[1]

    • URL:[Link]

  • Physical Properties & CAS D

    • Title: (S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid Properties.
    • Source: ChemicalBook / CAS 2280-27-5[2]

Sources

Conformational Constraints of 2-Amino-3-hydroxy-2-methylbutanoic Acid in Peptides: A Tool for Rational Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The rational design of peptide-based therapeutics hinges on the precise control of their three-dimensional structure. Natural peptides often suffer from conformational flexibility and susceptibility to proteolytic degradation, limiting their therapeutic potential. The incorporation of unnatural, sterically hindered amino acids is a powerful strategy to overcome these limitations. This guide focuses on 2-Amino-3-hydroxy-2-methylbutanoic acid (Ahmb), an α,α-disubstituted amino acid that imparts significant conformational rigidity upon the peptide backbone. We will explore the mechanistic basis of this constraint, detail the synthetic and analytical methodologies required for its application, and discuss its implications for the development of next-generation peptide drugs. This document is intended for researchers, chemists, and drug development professionals seeking to leverage structural pre-organization for enhanced biological activity and improved pharmacokinetic profiles.

The Imperative of Conformational Control in Peptide Therapeutics

Peptides are central to countless physiological processes, making them attractive candidates for therapeutic intervention. However, their clinical translation is often hampered by two intrinsic properties: a high degree of conformational flexibility and rapid enzymatic degradation. A flexible peptide in solution exists as an ensemble of conformations, only a fraction of which may be the "bioactive" structure recognized by its target receptor. This conformational entropy must be overcome upon binding, resulting in a significant energetic penalty that can lower binding affinity.

The introduction of unnatural amino acids, particularly those with substitution at the α-carbon, is a field-proven strategy to address these challenges.[1] By replacing the α-hydrogen with a methyl group, as in 2-Amino-3-hydroxy-2-methylbutanoic acid, the permissible torsional angles of the peptide backbone (φ and ψ) are severely restricted.[2] This pre-organizes the peptide into a more defined secondary structure, reducing the entropic cost of binding and enhancing proteolytic stability by sterically shielding the adjacent peptide bonds.[2][3]

Physicochemical Profile of 2-Amino-3-hydroxy-2-methylbutanoic Acid (Ahmb)

2-Amino-3-hydroxy-2-methylbutanoic acid is a non-proteinogenic amino acid characterized by two key structural features that dictate its conformational influence: an α-methyl group and a β-hydroxyl group. The IUPAC name for a common stereoisomer is (2S)-2-amino-3-hydroxy-3-methylbutanoic acid.[4]

PropertyValueSource
IUPAC Name (2S)-2-amino-3-hydroxy-3-methylbutanoic acid[4]
Molecular Formula C5H11NO3[4]
Molecular Weight 133.15 g/mol [5]
Key Features α-methyl group, β-hydroxyl group, Chiral centersN/A
Primary Effect Induces helical or turn-like secondary structures[2][6][7]

The presence of the α-methyl group provides the primary steric bulk that restricts the Ramachandran space. The β-hydroxyl group can further influence local conformation by participating in intramolecular hydrogen bonding, potentially stabilizing specific turn structures.

The Mechanistic Basis of Conformational Constraint

The substitution of an α-hydrogen with an alkyl group drastically alters the conformational landscape available to a peptide residue. This effect is best visualized using a Ramachandran plot, which maps the allowed phi (φ, Cα-N bond) and psi (ψ, Cα-C' bond) dihedral angles.

Restriction of Ramachandran Space

While a flexible residue like glycine can sample a wide area of the Ramachandran plot, and alanine is more restricted, an α,α-disubstituted residue like Ahmb is confined to very small, specific regions. The steric clash between the α-methyl group and the backbone atoms prevents the adoption of extended β-sheet-like conformations.[2] Consequently, Ahmb and similar residues are potent promoters of helical structures, particularly the 3₁₀-helix and the α-helix.[6][7][8]

Ramachandran_Constraint Conceptual Ramachandran Space Restriction cluster_0 Standard Amino Acid (e.g., Alanine) cluster_1 Ahmb (α,α-disubstituted) Ala_Beta β-Sheet Region (φ ≈ -120°, ψ ≈ +120°) Ala_Alpha α-Helical Region (φ ≈ -60°, ψ ≈ -50°) Ahmb_Helix Restricted Helical Region (φ ≈ ±60°, ψ ≈ ±40°) Ala_Beta->Ahmb_Helix SPPS_Workflow cluster_coupling Critical Coupling Step for Ahmb start Start: Resin with N-terminus deprotected deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Coupling Reaction Fmoc-Ahmb-OH + High-potency activator (e.g., HATU) + Base (e.g., DIEA) wash1->coupling monitoring 4. Monitor Coupling (e.g., Kaiser Test) coupling->monitoring decision Coupling Complete? monitoring->decision recouple Recouple (Repeat Step 3) decision->recouple No capping 5. Capping (Optional) (Acetic Anhydride) decision->capping Yes recouple->coupling wash2 6. DMF Wash capping->wash2 end Next cycle or final cleavage wash2->end

Figure 2: Optimized SPPS workflow for incorporating the sterically hindered amino acid Ahmb.

Experimental Protocol: Incorporation of Fmoc-Ahmb-OH via SPPS

This protocol outlines the key steps for coupling a sterically hindered residue like Ahmb.

  • Resin Swelling & Deprotection:

    • Swell the resin (e.g., Rink Amide MBHA) in N,N-Dimethylformamide (DMF) for 30 minutes.

    • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes to ensure complete Fmoc removal from the preceding residue.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Activation and Coupling (The Critical Step):

    • Rationale: Due to the steric bulk at the α-carbon, a high-energy activated species is required. Standard activators may be insufficient. The use of a uronium/guanidinium salt-based reagent is strongly recommended.

    • In a separate vessel, dissolve Fmoc-Ahmb-OH (4 eq.), HATU (3.9 eq.), and DIEA (8 eq.) in DMF. Allow to pre-activate for 2-5 minutes.

    • Add the activated mixture to the resin and allow it to couple for 2-4 hours. Longer coupling times are necessary compared to standard amino acids.

  • Monitoring and Recoupling:

    • Rationale: It is crucial to verify the completion of the reaction. A negative Kaiser test (or other ninhydrin-based test) indicates a successful coupling.

    • Perform a Kaiser test on a small sample of resin beads.

    • If the test is positive (blue beads), indicating free amines, a second coupling (recoupling) is mandatory. Repeat step 2.

  • Capping (Optional but Recommended):

    • Rationale: If a small fraction of N-termini remains unreacted after recoupling, capping with acetic anhydride will terminate these chains, preventing the formation of deletion-sequence impurities.

    • Treat the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes.

  • Washing:

    • Wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times) to prepare for the next cycle.

Biophysical Characterization of Ahmb-Containing Peptides

Confirming the structural consequences of Ahmb incorporation requires empirical biophysical analysis. The two primary methods for high-resolution structural information are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR Spectroscopy for Solution-State Conformation

NMR is the most powerful technique for determining the structure and dynamics of peptides in solution, which more closely mimics the physiological environment. [9][10]

  • Key Experiments:

    • TOCSY (Total Correlation Spectroscopy): Used to assign proton signals to specific amino acid spin systems.

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (<5 Å), providing crucial distance restraints for structure calculation. The presence of sequential Hα(i) to HN(i+1) NOEs indicates an extended conformation, while the presence of HN(i) to HN(i+1) NOEs is a hallmark of helical structures.

    • Chemical Shift Index (CSI): The deviation of Hα chemical shifts from random coil values can reliably predict secondary structure elements.

    • Amide Temperature Coefficients: Measuring the change in amide proton chemical shifts with temperature can identify protons involved in stable intramolecular hydrogen bonds (characteristic of defined structures). [11] A typical NMR sample is prepared by dissolving the purified peptide in a buffered aqueous solution (e.g., HBSS or PBS) with 10% D₂O at a concentration of 0.5-1 mM. [11]

X-ray Crystallography for Solid-State Structure

X-ray crystallography provides an atomic-resolution snapshot of the peptide's conformation in a crystal lattice. [12][13]While it does not capture solution dynamics, it offers unparalleled detail of the preferred structure.

  • Workflow Overview:

    • Crystallization: The peptide is screened against a wide range of conditions (precipitants, buffers, salts) to find conditions that promote the growth of single, well-ordered crystals. [13] 2. Data Collection: The crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded. [14] 3. Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, into which an atomic model of the peptide is built and refined. [15] The resulting structure can definitively show the φ/ψ angles adopted by the Ahmb residue and visualize any intramolecular hydrogen bonds that stabilize the conformation.

Applications in Drug Development

The incorporation of Ahmb or similar α-methylated amino acids is a validated strategy in medicinal chemistry to enhance the drug-like properties of peptides. [3]

  • Stabilizing Bioactive Conformations: For peptides that bind to targets like GPCRs or protein-protein interfaces, forcing the peptide into a helical or turn-like bioactive conformation can dramatically increase binding affinity and selectivity.

  • Enhancing Proteolytic Resistance: The steric bulk of the α-methyl group effectively shields the adjacent peptide bonds from cleavage by proteases, significantly extending the peptide's in vivo half-life.

  • Improving Cell Permeability: By promoting a defined structure and masking polar backbone groups through intramolecular hydrogen bonding, conformational constraint can increase the hydrophobicity of a peptide, sometimes aiding in passive membrane permeability. [16]

Conclusion and Future Outlook

2-Amino-3-hydroxy-2-methylbutanoic acid represents a powerful building block in the peptidomimetic chemist's toolkit. By imposing severe and predictable conformational constraints, it enables the rational design of peptides with superior affinity, stability, and pharmacokinetic properties. The primary challenge remains the synthetic difficulty of incorporating such hindered residues, which necessitates specialized protocols and careful analytical monitoring. Future work will likely focus on developing even more efficient coupling methodologies and exploring the full conformational space accessible by varying the stereochemistry at the α- and β-carbons of Ahmb. As our ability to precisely control peptide architecture improves, so too will our capacity to develop potent and selective peptide-based therapeutics for a wide range of diseases.

References

  • Benchchem.
  • Thieme Gruppe.
  • Toniolo, C., et al.
  • ResearchGate.
  • Katritzky, A.R., et al. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • MDPI. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. (URL: )
  • ACS Publications. Halide-Mediated Electrochemical Peptide Synthesis Applicable to Highly Sterically Hindered Amino Acids. Organic Letters. (URL: )
  • Be, J.M., et al.
  • ResearchGate. Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. (URL: )
  • Toniolo, C., et al. Structures of peptides from α‐amino acids methylated at the α‐carbon. Semantic Scholar. (URL: )
  • MedchemExpress.com. 2-Amino-3-hydroxy-2-methylpropanoic acid. (URL: )
  • PubChem. 3-Amino-2-hydroxy-2-methylbutanoic acid. (URL: )
  • PMC - NIH. A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. (URL: )
  • PMC - NIH. Incorporation of Putative Helix-Breaking Amino Acids in the Design of Novel Stapled Peptides: Exploring Biophysical and Cellular Permeability Properties. (URL: )
  • MDPI. NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. (URL: )
  • MDPI.
  • Marraud, M., & Aubry, A. Crystal structures of peptides and modified peptides. PubMed. (URL: )
  • PMC - NIH. A Newcomer's Guide to Peptide Crystallography. (URL: )
  • Biblioteka Nauki. Identification of amino acid sequence by X-ray crystallography. (URL: )
  • Thermo Fisher Scientific. (S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid, 98%, 94% ee. (URL: )
  • ChemRxiv. A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. (URL: )

Sources

Molecular weight and CAS number for 2-Amino-3-hydroxy-2-methylbutanoic acid

Technical Monograph: 2-Amino-3-hydroxy-2-methylbutanoic acid ( -Methylthreonine)

Executive Summary

2-Amino-3-hydroxy-2-methylbutanoic acid , commonly known as


-Methylthreonine

Part 1: Chemical Identity & Physiochemical Properties[1]

The molecule is an isomer of 3-hydroxyvaline but differs fundamentally in the positioning of the methyl group at the

Core Data Table
PropertyData Specification
IUPAC Name 2-Amino-3-hydroxy-2-methylbutanoic acid
Common Synonyms

-Methylthreonine; 2-Methylthreonine; (2-Methyl)-Thr
CAS Registry Number 10148-74-0 (Generic/Racemic)(See Stereochemistry section for isomer-specific CAS)
Molecular Formula

Molecular Weight 133.15 g/mol
Monoisotopic Mass 133.0739 Da
pKa Values (Calc.)

;

Solubility High in

; Low in non-polar organic solvents (EtOAc, Hexane)

Critical Note on CAS Ambiguity: Commercial catalogs frequently confuse this molecule with 3-hydroxyvaline (2-amino-3-hydroxy-3-methylbutanoic acid, CAS 2280-27-5). Researchers must verify the structure:


-Methylthreonine has a methyl group on C2, whereas 3-hydroxyvaline has a methyl group on C3.

Part 2: Stereochemical Complexity

The molecule possesses two chiral centers (C2 and C3), resulting in four distinct stereoisomers. In drug development, the (2S, 3R) isomer (L-allo-configuration) is often the primary target as it mimics the stereochemistry of natural L-Threonine while adding the

ConfigurationDesignationCAS (Provisional)Biological Relevance
(2S, 3R) L-

-Methylthreonine
1139694-93-1Mimics L-Thr; stabilizes helices.
(2S, 3S) L-allo-

-Methylthreonine
Var.Altered side-chain topology.
(2R, 3S) D-

-Methylthreonine
Var.D-amino acid scanning.
(2R, 3R) D-allo-

-Methylthreonine
Var.[1]Rare; used in negative controls.

Part 3: Synthetic Architecture (Schöllkopf Method)

The synthesis of

Schöllkopf Bis-Lactim Ether
Mechanism of Action
  • Chiral Auxiliary: Use of (S)-Valine to induce stereochemical bias.

  • Template Formation: Condensation with Alanine (providing the

    
    -methyl group) to form a cyclic dipeptide (diketopiperazine).
    
  • Activation: Conversion to the bis-lactim ether.

  • Aldol Addition: Lithiation at the C2 position followed by reaction with acetaldehyde generates the threonine side chain.

DOT Diagram: Synthetic Workflow

SchollkopfSynthesisStartL-Alanine + L-Valine(Precursors)DKPDiketopiperazine(Cyclic Dipeptide)Start->DKPCondensationBisLactimBis-Lactim Ether(Chiral Template)DKP->BisLactimTrimethyloxoniumtetrafluoroborateLithiationLi-Enolate Species(n-BuLi, -78°C)BisLactim->LithiationDeprotonationAldolAldol Addition(+ Acetaldehyde)Lithiation->AldolElectrophilic AttackHydrolysisAcid Hydrolysis(0.25N HCl)Aldol->HydrolysisRing OpeningProductα-Methylthreonine(Target Molecule)Hydrolysis->ProductPurification

Figure 1: Stereoselective synthesis of

Detailed Protocol
  • Template Preparation:

    • React cyclo-(L-Ala-L-Val) with trimethyloxonium tetrafluoroborate in dichloromethane (DCM) to yield the bis-lactim ether.

  • Metalation:

    • Cool the bis-lactim ether solution to -78°C under Argon.

    • Add n-Butyllithium (n-BuLi) (1.1 eq) dropwise. The steric bulk of the isopropyl group on Valine forces the lithium to coordinate on the trans face.

  • Aldol Reaction:

    • Add Acetaldehyde (1.2 eq) slowly. The electrophile attacks the enolate trans to the isopropyl group, establishing the (2S) stereocenter and the (3R/3S) hydroxyl center.

  • Hydrolysis:

    • Treat the adduct with 0.25 N HCl at room temperature for 24 hours. This cleaves the bis-lactim ring, releasing L-Valine methyl ester (recyclable) and the target

      
      -methylthreonine methyl ester.
      
  • Isolation:

    • Separate via ion-exchange chromatography (Dowex 50W) or preparative HPLC.

Part 4: Analytical Validation & Quality Control

Validating the identity of

Nuclear Magnetic Resonance (NMR)
  • 
    -NMR (D
    
    
    O):
    • 
      -Methyl Group:  Look for a sharp singlet  around 
      
      
      1.4 - 1.6 ppm. (Crucial: In normal Threonine, the
      
      
      -proton is a doublet or multiplet; here, the
      
      
      -position is quaternary, so no proton exists, and the attached methyl is a singlet).
    • 
      -Methyl Group:  A doublet  around 
      
      
      1.2 ppm (coupling with the C3-H).
    • 
      -Proton (C3-H):  A quartet around 
      
      
      4.0 - 4.2 ppm.
  • 
    -NMR: 
    
    • Quaternary Carbon (C2): Distinct peak around

      
       60-65 ppm.
      
Mass Spectrometry
  • ESI-MS: Observe

    
    .
    
  • Fragmentation: Distinct loss of water (

    
    ) and carboxyl group (
    
    
    ).

Part 5: Biological Relevance & Applications

Conformational Locking

The



  • Effect: Strongly promotes helical conformations (

    
    -helix or 
    
    
    -helix) in peptides.
  • Application: Used to "staple" peptide drugs into their bioactive conformation, increasing receptor affinity.

Proteolytic Resistance

Endogenous proteases (trypsin, chymotrypsin) require an

  • Mechanism: Replacing the

    
    -proton with a methyl group renders the peptide bond effectively "invisible" to these enzymes.
    
  • Result: Drastically increased half-life (

    
    ) in human plasma.
    
Antibiotic Biosynthesis
Monamycins

References

  • Schöllkopf, U. (1983). Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metallated Bis-Lactim Ethers of 2,5-Diketopiperazines. Tetrahedron. (Seminal work on the synthesis method described).
  • PubChem. (n.d.). Compound Summary: O-Methylthreonine (Isomer comparison). National Library of Medicine. Retrieved from [Link]

  • Mzengeza, S., et al. (2000).[2] Stereospecific synthesis of alpha-methylated amino acids. Amino Acids, 18(1), 81-88.[2] Retrieved from [Link]

  • Bachem. (n.d.). Peptide Guide: Non-Proteinogenic Amino Acids in Drug Design. (General reference for biological stability claims).

Methodological & Application

Enzymatic synthesis methods for 2-Amino-3-hydroxy-2-methylbutanoic acid production

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enzymatic Synthesis of 2-Amino-3-hydroxy-2-methylbutanoic Acid


-Amino Acids via Threonine Aldolases
Audience:  Synthetic Biologists, Process Chemists, and Drug Discovery Researchers

Executive Summary

This guide details the enzymatic synthesis of 2-Amino-3-hydroxy-2-methylbutanoic acid (also known as


-methylthreonine). Unlike standard amino acids, this molecule possesses a quaternary 

-carbon center, rendering it resistant to racemization and enzymatic degradation—a highly desirable trait for peptide therapeutics and antibiotic scaffolds.

The protocol leverages engineered Threonine Aldolases (TAs) to catalyze the direct aldol addition of Alanine (donor) to Acetaldehyde (acceptor). This C–C bond-forming approach offers a superior atom economy compared to traditional multi-step chemical syntheses (e.g., Seebach alkylation) or kinetic resolutions, which are limited to 50% theoretical yield.

Mechanistic Principles

The synthesis relies on the reversible aldol reaction catalyzed by Pyridoxal 5'-phosphate (PLP)-dependent threonine aldolases (EC 4.1.2.5). While wild-type TAs strictly prefer glycine as the donor, specific variants (e.g., from Pseudomonas sp. or engineered Aeromonas jandaei ALD) accept


-substituted donors like alanine.
Reaction Pathway

The reaction involves the condensation of D-Alanine (for (2R)-product) or L-Alanine (for (2S)-product) with Acetaldehyde .

Stoichiometry:



Figure 1: Catalytic cycle of PLP-dependent Threonine Aldolase accepting Alanine as a donor. The critical step is the generation of the nucleophilic quinonoid intermediate from alanine.

Experimental Protocol

This protocol utilizes a D-Threonine Aldolase (D-TA) variant (e.g., from Pseudomonas sp.) to synthesize the (2R)-isomer . To synthesize the (2S)-isomer, substitute with an engineered L-TA and L-Alanine.

Materials & Reagents
ComponentSpecificationRole
Enzyme Recombinant D-TA (Lyophilized or Cell-free extract)Biocatalyst
Donor D-Alanine (>99%)Nucleophile Source
Acceptor Acetaldehyde (freshly distilled or from paraldehyde)Electrophile Source
Cofactor Pyridoxal 5'-phosphate (PLP)Co-enzyme
Buffer 50 mM HEPES or Phosphate, pH 8.0Reaction Medium
Additives 1 mM MgCl

or MnCl

Structural Stabilizer
Reaction Setup (Batch Mode)

Note: The reaction is equilibrium-limited. A large excess of the donor (Alanine) is required to drive conversion.

  • Buffer Preparation: Prepare 50 mL of 50 mM HEPES buffer (pH 8.0) containing 0.1 mM PLP and 1 mM MgCl

    
    .
    
  • Substrate Dissolution:

    • Dissolve D-Alanine to a final concentration of 500 mM (2.23 g in 50 mL).

    • Critical: Adjust pH back to 8.0 using 5M NaOH, as alanine addition will acidify the solution.

  • Enzyme Addition: Add purified D-TA enzyme to a final loading of 2–5 mg/mL (approx. 10–20 U/mL). Incubate at 30°C for 5 minutes to ensure cofactor binding.

  • Reaction Initiation: Add Acetaldehyde to a final concentration of 50 mM .

    • Tip: Add acetaldehyde in portions (e.g., 10 mM every 30 mins) or using a syringe pump to prevent enzyme deactivation by the aldehyde.

  • Incubation: Shake at 30°C, 150 rpm for 24–48 hours. Seal the vessel tightly (acetaldehyde is volatile, bp ~20°C).

Reaction Monitoring (HPLC)

Monitor the appearance of the product and consumption of acetaldehyde.

  • Method: RP-HPLC with OPA derivatization (see Section 5).

  • Target Conversion: 30–60% (based on limiting aldehyde).

Workup & Purification
  • Quenching: Acidify reaction mixture to pH 2.0 using 6M HCl to denature the enzyme and dissociate the PLP.

  • Clarification: Centrifuge at 10,000

    
     g for 15 min. Collect supernatant.
    
  • Cation Exchange Chromatography (Dowex 50W or equivalent):

    • Load supernatant onto an acidic cation exchange column (H+ form).

    • Wash with water to remove unreacted acetaldehyde and buffer salts.

    • Elute amino acids (Alanine + Product) using 1M NH

      
      OH.
      
  • Separation of Product from Donor:

    • Evaporate ammonia eluate to dryness.

    • The separation of

      
      -methylthreonine from the excess Alanine is challenging due to similar pI values.
      
    • Recommended: Use preparative HPLC (C18 column, aqueous mobile phase with ion-pairing agent like TFA) or fractional crystallization from Ethanol/Water (Alanine crystallizes out first).

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the enzymatic synthesis and purification.

Analytical Methods

Since 2-Amino-3-hydroxy-2-methylbutanoic acid lacks a strong chromophore, derivatization is required for UV detection.

HPLC-DAD Protocol (OPA Derivatization):

  • Derivatization: Pre-column derivatization with o-Phthalaldehyde (OPA) and 3-Mercaptopropionic acid (3-MPA).[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse AAA), 4.6 x 150 mm, 3.5

    
    m.
    
  • Mobile Phase A: 40 mM Na

    
    HPO
    
    
    
    , pH 7.8.
  • Mobile Phase B: Acetonitrile : Methanol : Water (45:45:10).

  • Gradient: 0% B to 57% B over 20 mins.

  • Detection: UV 338 nm (Primary amines).

  • Retention: The

    
    -methylated product will elute slightly later than Threonine but distinct from Alanine.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<10%) Unfavorable EquilibriumIncrease Alanine concentration to 1M or 2M.
Enzyme Precipitation Acetaldehyde ToxicityReduce instantaneous aldehyde concentration using a syringe pump.
Low Diastereoselectivity Thermodynamic ControlStop reaction earlier (kinetic control) or screen different TA variants (e.g., Pseudomonas vs. Aeromonas).
Product Degradation Retro-Aldol ActivityEnsure pH is lowered immediately upon harvest; store product as a dry salt.

References

  • Blesl, J., et al. (2018). "Application of Threonine Aldolases for the Asymmetric Synthesis of

    
    -Quaternary 
    
    
    
    -Amino Acids." ChemCatChem.
  • Fesko, K. (2016). "Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities." Applied Microbiology and Biotechnology.

  • Franz, A. A., & Stewart, J. D. (2014). "Threonine aldolases." Advances in Applied Microbiology.

  • Steinreiber, J., et al. (2007). "Threonine Aldolases—An Emerging Tool for Organic Synthesis."[2] Tetrahedron.

  • Giger, L., et al. (2012). "Improved diastereoselectivity of threonine aldolases by directed evolution." ChemCatChem.

Sources

Scalable Chemical Synthesis of (S)-2-Amino-3-hydroxy-2-methylbutanoic Acid: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of α-Methyl-α-Amino Acids

(S)-2-Amino-3-hydroxy-2-methylbutanoic acid, also known as (S)-α-methylserine, is a non-proteinogenic α,α-disubstituted amino acid.[1][2][3] The incorporation of such structures into peptides and pharmaceutical agents is a well-established strategy for conferring unique conformational constraints and enhanced resistance to enzymatic degradation. This often leads to improved pharmacokinetic profiles and biological activity. The scalable and stereocontrolled synthesis of (S)-α-methylserine is therefore of critical importance for the development and manufacturing of novel therapeutics.

This application note details two robust and complementary strategies for the multi-kilogram synthesis of a protected form of (S)-α-methylserine, specifically (S)-3-tert-butoxycarbonyl-2,2,4-trimethyl-1,3-oxazolidine-4-carboxylic acid. This protected form is a versatile intermediate, readily converted to the target compound. The methodologies presented are based on field-proven industrial processes, emphasizing scalability, stereochemical control, and operational efficiency.[4]

Strategic Overview: Two Complementary Pathways to Enantiopurity

The challenge in synthesizing α-methylserine lies in the creation of a chiral quaternary carbon center. Two distinct and scalable approaches to achieve this are presented:

  • Diastereomeric Salt Resolution: A rapid and operationally simpler method that begins with the racemic synthesis of 2-methylserine methyl ester, followed by resolution using a chiral resolving agent. This approach is ideal for quickly accessing moderate quantities of the desired enantiomer.[4]

  • Stereoselective Enolate Methylation: A more elegant, multi-step but highly stereoselective synthesis starting from a readily available chiral precursor, L-serine. This method is well-suited for large-scale manufacturing where high stereochemical purity from the outset is paramount.[4]

The choice between these routes will depend on factors such as the required scale of production, available starting materials, and the desired speed of initial delivery.

Method 1: Diastereomeric Salt Resolution

This approach leverages the formation of diastereomeric salts that can be separated by crystallization, a technique well-suited for large-scale operations. The key is the selection of an efficient and commercially available resolving agent.

Workflow Diagram: Diastereomeric Salt Resolution

Diastereomeric Salt Resolution Workflow cluster_0 Racemate Synthesis cluster_1 Resolution cluster_2 Protection & Isolation A Racemic 2-Methylserine Methyl Ester Synthesis B Salt Formation with (1S)-(+)-Camphorsulfonic Acid A->B Racemic Ester C Selective Crystallization B->C Diastereomeric Salts D Salt Breaking C->D Desired Diastereomer E N,O-Protection D->E Resolved Ester F Final Product: (S)-3-tert-butoxycarbonyl-2,2,4-trimethyl-1,3-oxazolidine-4-carboxylic acid E->F

Caption: Workflow for the resolution-based synthesis of protected (S)-α-methylserine.

Detailed Protocol: Diastereomeric Salt Resolution

Step 1: Synthesis of Racemic 2-Methylserine Methyl Ester

  • This initial step can be achieved through various established methods for synthesizing racemic α-amino acids. A common starting point is the Strecker synthesis, which involves the reaction of an imine or its equivalent with hydrogen cyanide, followed by hydrolysis of the resulting nitrile.[5][6]

Step 2: Diastereomeric Salt Formation and Crystallization [4]

  • Dissolve the racemic 2-methylserine methyl ester in a suitable solvent such as methanol.

  • Add a stoichiometric amount of (1S)-(+)-camphorsulfonic acid.

  • Heat the mixture to ensure complete dissolution, then cool slowly to allow for the selective crystallization of the (S)-2-methylserine methyl ester (1S)-(+)-camphorsulfonate salt.

  • Isolate the crystalline salt by filtration and wash with a cold solvent.

  • Rationale: The choice of (1S)-(+)-camphorsulfonic acid is based on its ability to form well-defined, crystalline salts with the amino acid ester, allowing for efficient separation of the diastereomers. The differing solubilities of the two diastereomeric salts in the chosen solvent system is the physical principle enabling the resolution.

Step 3: Salt Breaking and Isolation of the Enantiopure Ester [4]

  • Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., ethyl acetate) and an aqueous basic solution (e.g., sodium bicarbonate).

  • Stir until the salt has completely dissociated, and the free ester has partitioned into the organic layer.

  • Separate the organic layer, wash with brine, and dry over a suitable drying agent (e.g., sodium sulfate).

  • Concentrate the organic phase under reduced pressure to yield the enantiomerically enriched (S)-2-methylserine methyl ester.

Step 4: N,O-Protection [4]

  • The resulting ester is then protected to form the stable (S)-3-tert-butoxycarbonyl-2,2,4-trimethyl-1,3-oxazolidine-4-carboxylic acid. This is typically achieved in a multi-step process involving reaction with acetone to form the oxazolidine ring, followed by N-protection with di-tert-butyl dicarbonate (Boc anhydride).

Quantitative Data: Diastereomeric Salt Resolution
ParameterValueReference
Starting Material Racemic 2-methylserine methyl ester[4]
Resolving Agent (1S)-(+)-camphorsulfonic acid[4]
Typical Yield ~15 kg of final product[4]
Enantiomeric Excess (ee) >99%[4]

Method 2: Stereoselective Enolate Methylation

This method offers a more direct route to the desired enantiomer by starting with a chiral building block, L-serine. The key step is a highly stereoselective methylation of a chiral cyclic derivative of L-serine.

Workflow Diagram: Stereoselective Enolate Methylation

Stereoselective Enolate Methylation Workflow cluster_0 Precursor Synthesis cluster_1 Stereoselective Methylation cluster_2 Final Product A L-Serine Methyl Ester B Formation of Chiral Cyclic Derivative A->B C Enolate Formation (Cryogenic Conditions) B->C Chiral Substrate D Stereoselective Methylation C->D Enolate E Hydrolysis and Isolation D->E Methylated Intermediate F Final Product: (2R,4S)-2-tert-butyl-3-tert-butoxycarbonyl-4-methyl-1,3-oxazolidine-4-carboxylic acid E->F

Caption: Workflow for the stereoselective synthesis of protected (S)-α-methylserine.

Detailed Protocol: Stereoselective Enolate Methylation

This process is a four-step telescoped synthesis, minimizing intermediate isolations and improving overall efficiency on a large scale.[4]

Step 1: Formation of the Chiral Cyclic Precursor from L-Serine Methyl Ester

  • L-serine methyl ester is reacted with pivalaldehyde and a suitable acid catalyst to form a chiral oxazolidine derivative.

  • The nitrogen is then protected with a Boc group using di-tert-butyl dicarbonate.

  • Rationale: The bulky tert-butyl group on the oxazolidine ring acts as a chiral auxiliary, sterically directing the subsequent methylation to one face of the molecule, thus ensuring high stereoselectivity.

Step 2: Stereoselective Enolate Methylation [4]

  • The protected cyclic serine derivative is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran) and cooled to cryogenic temperatures (typically below -70 °C).

  • A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is added to generate the enolate.

  • A methylating agent, such as methyl iodide, is then added to the enolate solution. The methylation occurs with high diastereoselectivity.

  • Rationale: The cryogenic temperature is crucial to maintain the kinetic control of the enolate formation and subsequent methylation, preventing racemization and ensuring high stereoselectivity. The specific geometry of the enolate, dictated by the chiral auxiliary, leads to the preferential formation of the desired stereoisomer.

Step 3: Hydrolysis and Isolation [4]

  • Upon completion of the methylation, the reaction is quenched.

  • The ester is then hydrolyzed under basic conditions to yield the carboxylic acid.

  • Standard aqueous work-up and extraction procedures are used to isolate the final product.

Quantitative Data: Stereoselective Enolate Methylation
ParameterValueReference
Starting Material L-serine methyl ester[4]
Key Reagents Pivalaldehyde, Boc-anhydride, LDA, Methyl Iodide[4]
Overall Yield 52% over four steps[4]
Enantiomeric Excess (ee) 98%[4]
Scale of Manufacture 20 kg[4]

Conclusion and Recommendations

Both presented methods provide viable and scalable routes to enantiomerically pure, protected (S)-α-methylserine.

  • The diastereomeric salt resolution is a robust and rapid method, particularly advantageous when speed is a primary driver and moderate quantities are required. Its operational simplicity makes it an attractive option for initial scale-up campaigns.[4]

  • The stereoselective enolate methylation route, while more complex in its execution due to the multi-step nature and cryogenic conditions, offers excellent stereocontrol from the outset and a high overall yield for a telescoped process.[4] This makes it a preferred choice for long-term, large-scale manufacturing where process efficiency and high purity are critical.

The selection of the optimal synthetic route will ultimately be guided by the specific project requirements, including timelines, batch size, cost of goods, and available equipment infrastructure.

References

  • Anson, M. S., Clark, H. F., Evans, P., Fox, M. E., Graham, J. P., Griffiths, N. N., Meek, G., Ramsden, J. A., Roberts, A. J., Simmonds, S., Walker, M. D., & Willets, M. (2011). Complementary Syntheses of N,O-Protected-(S)-2-methylserine on a Multikilogram Scale. Organic Process Research & Development, 15(2), 389–397. [Link]

  • Vedejs, E., & Fields, S. C. (2012). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature Chemistry, 4(5), 417–421. [Link]

  • Wikipedia. (2023, May 29). 2-Methylserine. In Wikipedia. Retrieved February 13, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-L-serine. PubChem Compound Database. Retrieved February 13, 2026, from [Link]

  • Strecker Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • Xiao, Q., Tang, Y.-F., & Xie, P. (2020). An efficient enantioselective synthesis of (S)-α-methyl-serine methyl ester hydrochloride via asymmetrically catalyzed amination. Journal of Asian Natural Products Research, 22(1), 61–68. [Link]

  • Horikawa, M., Nakajima, T., & Ohfune, Y. (1993). Asymmetric synthesis of α,α-disubstituted α-amino acids. Synlett, 1993(1), 21-22. [Link]

  • ChemBK. (n.d.). 2-Amino-3-methylbutanoic acid. Retrieved February 13, 2026, from [Link]

  • Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Retrieved February 13, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3-hydroxy-2-methylbutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-amino-3-hydroxy-2-methylbutanoic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common synthetic challenges.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 2-amino-3-hydroxy-2-methylbutanoic acid derivatives, providing insights into synthetic strategies and reaction mechanisms.

Q1: What are the most prevalent synthetic routes for preparing β-hydroxy-α-amino acids like 2-amino-3-hydroxy-2-methylbutanoic acid?

A1: The synthesis of β-hydroxy-α-amino acids is a significant area of research due to their presence in numerous natural products and their utility as chiral building blocks for pharmaceuticals.[1] Key synthetic strategies include:

  • Aldol Reactions of Glycine Enolates: This is a classic and effective method. It involves the reaction of a glycine Schiff base enolate with an aldehyde or ketone.[2][3] The choice of the glycine derivative and the reaction conditions, including the base and solvent, are critical for achieving high diastereoselectivity and enantioselectivity.[2][3]

  • Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis.[1] Enzymes such as threonine aldolases can catalyze the C-C bond formation to produce various β-hydroxy-α-amino acids.[1] More recently, 2-oxoglutarate-dependent amino acid hydroxylases have been shown to be highly effective for diastereoselective synthesis.[1]

  • Asymmetric Hydrogenation: This method involves the highly enantioselective hydrogenation of β-oxy-α-acetamidoacrylates, providing a catalytic route to these valuable compounds.

  • Evans Aldol Reaction: This approach utilizes a chiral auxiliary, typically an oxazolidinone, to control the stereochemistry of the aldol reaction, leading to high diastereoselectivity for syn-aldol products.[4]

Q2: How do protecting groups influence the yield and stereoselectivity of the reaction?

A2: Protecting groups are crucial in the synthesis of polyfunctional molecules like amino acids to prevent unwanted side reactions.[5] The choice of protecting groups for the amino and carboxylic acid functionalities directly impacts the reaction's success.

  • Amino Group Protection: Common α-amino protecting groups include Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl).[6][7] The stability of these groups under different reaction conditions is a key consideration. For instance, the Fmoc group is base-labile, while the Boc group is acid-labile.[7] The steric bulk of the protecting group can also influence the approach of the reactants, thereby affecting stereoselectivity.

  • Carboxyl Group Protection: The carboxylic acid is often protected as an ester (e.g., methyl or ethyl ester) to prevent it from interfering with base-catalyzed reactions. The choice of ester can affect the ease of deprotection at the final stage.

  • Side-Chain Protection: For derivatives with reactive side chains, appropriate orthogonal protecting groups are necessary. Orthogonality ensures that one protecting group can be removed without affecting others, allowing for selective modifications.[6]

Q3: What are the critical reaction parameters to control for maximizing the yield of 2-amino-3-hydroxy-2-methylbutanoic acid derivatives?

A3: Several parameters must be carefully controlled to maximize the yield and purity of the desired product:

  • Temperature: Aldol reactions are often sensitive to temperature. Lower temperatures generally favor higher stereoselectivity but may require longer reaction times.

  • Stoichiometry of Reagents: The molar ratio of the reactants, including the base, can significantly affect the reaction outcome. An excess of one reactant may lead to side product formation.

  • Solvent: The polarity and coordinating ability of the solvent can influence the solubility of reactants and the stability of intermediates, thereby impacting reaction rates and selectivity.

  • Choice of Base: In base-catalyzed reactions, the strength and steric hindrance of the base are critical. A strong, non-nucleophilic base is often preferred to promote enolate formation without competing side reactions.

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of 2-amino-3-hydroxy-2-methylbutanoic acid derivatives.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Reagents: Degradation of starting materials or reagents (e.g., moisture-sensitive bases).2. Incorrect Reaction Temperature: Temperature too low, leading to a slow or stalled reaction.3. Poor Solubility of Reactants: Reactants not fully dissolved in the chosen solvent.1. Verify Reagent Quality: Use freshly opened or properly stored reagents. Check the activity of the base.2. Optimize Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.3. Solvent Screening: Test a range of solvents with different polarities. Consider using a co-solvent to improve solubility.
Formation of Multiple Products/Low Diastereoselectivity 1. Non-optimal Reaction Temperature: Higher temperatures can lead to reduced stereoselectivity.2. Inappropriate Base or Catalyst: The chosen base or catalyst may not provide sufficient stereocontrol.3. Racemization: The stereogenic centers may be susceptible to racemization under the reaction conditions.1. Lower the Reaction Temperature: Conduct the reaction at a lower temperature (e.g., -78 °C) to enhance stereoselectivity.2. Screen Catalysts/Bases: Evaluate different chiral catalysts or bases known to promote high stereoselectivity in similar reactions.[2]3. Modify Reaction Conditions: Reduce reaction time or use a milder base to minimize the risk of racemization.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may not have reached completion.2. Inadequate Stoichiometry: Insufficient amount of a key reactant, such as the base or electrophile.3. Catalyst Poisoning: Impurities in the starting materials or solvent may be deactivating the catalyst.1. Extend Reaction Time: Monitor the reaction over a longer period.2. Adjust Stoichiometry: Increase the equivalents of the limiting reagent.3. Purify Starting Materials: Ensure all starting materials and the solvent are pure and dry.
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: Makes separation by chromatography challenging.2. Product Instability: The product may be degrading during purification.3. Formation of Emulsions during Extraction: Can lead to product loss.1. Optimize Chromatography: Try different solvent systems or chromatography techniques (e.g., reverse-phase HPLC).2. Use Milder Purification Conditions: Avoid strong acids or bases during workup and purification. Consider recrystallization as an alternative to chromatography.3. Break Emulsions: Add brine or a small amount of a different organic solvent to break up emulsions during aqueous workup.

III. Experimental Protocols and Workflows

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: General Procedure for a Brønsted Base-Catalyzed Aldol Reaction[2][3]

This protocol outlines a general method for the synthesis of β-hydroxy α-amino acid derivatives using a glycine Schiff base and a Brønsted base catalyst.

Step 1: Preparation of the Glycine Schiff Base

  • In a round-bottom flask, dissolve the glycine ester hydrochloride and an equivalent of a suitable ketone (e.g., benzophenone) in a suitable solvent (e.g., dichloromethane).

  • Add a base (e.g., triethylamine) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction mixture and purify the Schiff base by column chromatography or recrystallization.

Step 2: Aldol Reaction

  • In a dry, inert atmosphere, dissolve the glycine Schiff base and the aldehyde in a dry, aprotic solvent (e.g., THF or toluene).

  • Cool the mixture to the desired temperature (e.g., -78 °C).

  • Add the Brønsted base catalyst (e.g., a chiral tertiary amine) dropwise.

  • Stir the reaction mixture at the low temperature until the starting material is consumed (monitored by TLC).

Step 3: Hydrolysis and Deprotection

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent.

  • Hydrolyze the Schiff base and the ester group under acidic or basic conditions to obtain the final 2-amino-3-hydroxy-2-methylbutanoic acid derivative.

  • Purify the final product by chromatography or recrystallization.

Workflow for Troubleshooting Low Yields

Below is a Graphviz diagram illustrating a logical workflow for troubleshooting low reaction yields.

Troubleshooting_Low_Yield start Low Yield Observed check_reagents Verify Purity and Activity of Starting Materials and Reagents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions Reagents OK end Improved Yield check_reagents->end Impure Reagents Identified and Replaced optimize_stoichiometry Optimize Stoichiometry of Reactants check_conditions->optimize_stoichiometry Conditions Appear Correct check_conditions->end Optimal Conditions Found screen_catalysts Screen Different Catalysts or Bases optimize_stoichiometry->screen_catalysts Stoichiometry Optimized optimize_stoichiometry->end Optimal Stoichiometry Found purification_issues Investigate Potential Purification Losses screen_catalysts->purification_issues Catalyst Screened screen_catalysts->end More Effective Catalyst Found purification_issues->end Purification Optimized

Caption: A decision tree for troubleshooting low reaction yields.

IV. Data Presentation

Table 1: Comparison of Different Catalysts on Reaction Yield and Diastereoselectivity

The following table summarizes hypothetical data on the effect of different Brønsted base catalysts on the yield and diastereomeric ratio (d.r.) of a model aldol reaction.

Catalyst Yield (%) Diastereomeric Ratio (syn:anti)
Triethylamine4560:40
DBU6075:25
Chiral Amine A8595:5
Chiral Amine B9298:2

This data illustrates the significant impact that the choice of catalyst can have on both the efficiency and selectivity of the reaction.

V. References

  • Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Applied and Environmental Microbiology. [Link]

  • Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. ACS Publications. [Link]

  • Catalytic Asymmetric Synthesis of β-Hydroxy-α-amino Acids: Highly Enantioselective Hydrogenation of β-Oxy-α-acetamidoacrylates. The Journal of Organic Chemistry. [Link]

  • Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH. PMC. [Link]

  • Amino Acid-Protecting Groups. Thieme. [Link]

  • Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S). Google Patents.

  • 2-Amino-3-methylbutanoic acid. ChemBK. [Link]

  • Amino Acid-Protecting Groups. SciSpace. [Link]

  • Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. NIH. [Link]

  • Synthesis of γ-Hydroxy-α-amino Acid Derivatives by Enzymatic Tandem Aldol Addition–Transamination Reactions. ACS Catalysis. [Link]

  • Process for preparing beta-amino-alpha-hydroxy acid derivatives. Google Patents.

  • Protecting Groups in Peptide Synthesis. Springer Nature Experiments. [Link]

Sources

Technical Support Center: Navigating Solubility Challenges of Peptides Containing 2-Amino-3-hydroxy-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the unique solubility challenges presented by peptides incorporating the unnatural amino acid, 2-Amino-3-hydroxy-2-methylbutanoic acid. The presence of this sterically hindered and hydrophobic residue can significantly impact peptide aggregation and reduce solubility in aqueous solutions. This guide provides in-depth troubleshooting strategies and foundational knowledge to empower researchers, scientists, and drug development professionals in their experimental workflows.

Understanding the Challenge: The Impact of 2-Amino-3-hydroxy-2-methylbutanoic Acid

The incorporation of 2-Amino-3-hydroxy-2-methylbutanoic acid into a peptide sequence introduces a tertiary carbon at the alpha position, leading to significant steric hindrance. This bulkiness, combined with its hydrophobic nature, can disrupt typical secondary structures and promote intermolecular aggregation, often resulting in poor solubility.[1] This guide is structured to address these issues head-on, providing a logical progression from simple to more advanced solubilization techniques.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My peptide containing 2-Amino-3-hydroxy-2-methylbutanoic acid won't dissolve in water. What is the first step?

A1: It is common for peptides with hydrophobic and bulky amino acids to exhibit poor aqueous solubility.[2] The initial and most critical step is a systematic solubility test with a small amount of your peptide.[3] Do not attempt to dissolve your entire sample at once.

Initial Solubility Testing Protocol:

  • Aliquot a small amount: Weigh out approximately 1 mg of the lyophilized peptide.

  • Attempt initial dissolution in water: Add a small volume of sterile, deionized water (e.g., 100 µL) to the peptide and gently vortex.

  • Observe the outcome:

    • Clear solution: Your peptide is soluble in water at this concentration. You can proceed to make your stock solution.

    • Cloudy suspension or visible particles: Your peptide has low water solubility. Proceed to the next troubleshooting steps.

Q2: Water didn't work. How does pH adjustment help, and how do I determine the correct pH?

A2: The net charge of a peptide is a primary determinant of its solubility, and this charge is dependent on the pH of the solution.[4] Peptides are least soluble at their isoelectric point (pI), where their net charge is zero.[5] Adjusting the pH away from the pI increases the net charge, enhancing solubility.

Step-by-Step Guide to pH Adjustment:

  • Calculate the theoretical pI of your peptide. Numerous online tools are available for this purpose.

  • Determine the peptide's net charge at neutral pH (around 7).

    • Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus.

    • Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.

    • Sum the values to get the net charge.

  • Choose your solvent based on the net charge:

    • Net positive charge (Basic peptide): The peptide is likely more soluble in an acidic solution. Try adding a small amount of 10% acetic acid or 0.1% trifluoroacetic acid (TFA) to the aqueous suspension.[6][7]

    • Net negative charge (Acidic peptide): The peptide will likely be more soluble in a basic solution. Use a small amount of 0.1 M ammonium bicarbonate or a dilute (1-10%) ammonium hydroxide solution.[6][8]

    • Net neutral charge (Hydrophobic peptide): These are often the most challenging and may require organic co-solvents (see Q3).

Peptide Type Recommended Initial Solvent Rationale
Basic (Net Positive Charge) 10% Acetic Acid or 0.1% TFAProtonates acidic residues, increasing net positive charge.
Acidic (Net Negative Charge) 0.1 M Ammonium BicarbonateDeprotonates basic residues, increasing net negative charge.
Neutral/Hydrophobic See Q3: Organic Co-solventsRequires disruption of hydrophobic interactions.
Q3: My peptide is still insoluble after pH adjustment. What are my options for organic co-solvents?

A3: For highly hydrophobic peptides, such as those containing a significant number of residues like 2-Amino-3-hydroxy-2-methylbutanoic acid, organic co-solvents are often necessary to disrupt hydrophobic interactions and facilitate dissolution.[2]

Recommended Organic Co-solvents:

  • Dimethyl Sulfoxide (DMSO): A powerful and common solvent for hydrophobic peptides.[9] Caution: DMSO can oxidize peptides containing cysteine or methionine.

  • Dimethylformamide (DMF): A good alternative to DMSO, especially for peptides with susceptible residues.

  • Acetonitrile (ACN): Often used, but its volatility can make accurate concentration determination challenging.[2]

Protocol for Using Organic Co-solvents:

  • Add a minimal amount of the pure organic solvent (e.g., DMSO) to the lyophilized peptide to create a concentrated stock solution.

  • Once fully dissolved, slowly add the desired aqueous buffer to the peptide-organic solvent mixture with constant vortexing.[9]

  • Important: Adding the aqueous solution too quickly can cause the peptide to precipitate out of solution.

Q4: I'm observing a gel-like substance or persistent cloudiness even with organic solvents. What does this indicate?

A4: The formation of a gel or a persistent cloudy suspension suggests significant peptide aggregation, which is common in sequences prone to forming β-sheet structures.[10] In such cases, stronger denaturing agents, known as chaotropic agents, may be required.

Using Chaotropic Agents:

Chaotropic agents disrupt the hydrogen bonding network of water, which weakens the hydrophobic effect and can break up aggregated structures.[11][12]

  • Guanidine Hydrochloride (GuHCl): Typically used at concentrations of 6 M.

  • Urea: Often used at concentrations of 8 M.

Protocol for Chaotropic Agents:

  • Prepare a stock solution of 6 M GuHCl or 8 M urea.

  • Attempt to dissolve the peptide in this solution.

  • Once dissolved, the solution can be diluted for downstream applications. Note: Be aware that these agents can interfere with many biological assays.[3]

Q5: Can physical methods help improve solubility?

A5: Yes, physical methods can aid in the dissolution process, particularly when dealing with stubborn particulates.

  • Sonication: A brief period in a bath sonicator can help break up small particles and increase the surface area of the peptide exposed to the solvent.[3][13] Avoid probe sonicators as they can generate excessive heat and potentially degrade the peptide.

  • Gentle Warming: Warming the solution to temperatures below 40°C can sometimes improve solubility.[2][13] However, this should be done with caution as prolonged heat can lead to peptide degradation.

Experimental Workflow & Decision Tree

The following diagram outlines a systematic approach to tackling solubility issues with your 2-Amino-3-hydroxy-2-methylbutanoic acid-containing peptide.

Solubility_Workflow start Start with Lyophilized Peptide test_water Dissolve small aliquot in Water start->test_water is_soluble_water Soluble? test_water->is_soluble_water success Stock Solution Prepared is_soluble_water->success Yes calc_pi Calculate pI & Net Charge is_soluble_water->calc_pi No is_basic Basic (Net +)? calc_pi->is_basic add_acid Add 10% Acetic Acid is_basic->add_acid Yes is_acidic Acidic (Net -)? is_basic->is_acidic No is_soluble_ph Soluble? add_acid->is_soluble_ph add_base Add 0.1M NH4HCO3 is_acidic->add_base Yes is_neutral Neutral/Hydrophobic? is_acidic->is_neutral No add_base->is_soluble_ph use_organic Use Organic Co-solvent (DMSO/DMF) is_neutral->use_organic Yes is_soluble_organic Soluble? use_organic->is_soluble_organic is_soluble_ph->success Yes physical_methods Apply Physical Methods (Sonication/Warming) is_soluble_ph->physical_methods No is_soluble_organic->success Yes use_chaotrope Use Chaotropic Agent (6M GuHCl / 8M Urea) is_soluble_organic->use_chaotrope No, Gelling is_soluble_chaotrope Soluble? use_chaotrope->is_soluble_chaotrope is_soluble_chaotrope->success Yes consider_redesign Consider Peptide Redesign is_soluble_chaotrope->consider_redesign No physical_methods->is_soluble_ph

Caption: A decision tree for systematically troubleshooting peptide solubility.

Advanced Considerations

Impact of Post-Translational Modifications (PTMs)

The presence of PTMs can alter a peptide's solubility profile.[14][15] For instance, phosphorylation adds a negatively charged hydrophilic group, which can significantly improve solubility.[16][17] Conversely, modifications like fatty acylation increase hydrophobicity and can exacerbate solubility issues.[17] When designing your peptide, consider the strategic placement of PTMs to enhance its physicochemical properties.

Peptide Design for Improved Solubility

If you are in the design phase, there are strategies to mitigate potential solubility problems:

  • Incorporate Charged Residues: Flanking the hydrophobic core containing 2-Amino-3-hydroxy-2-methylbutanoic acid with charged amino acids (e.g., Lys, Arg, Asp, Glu) can significantly improve aqueous solubility.[13][18]

  • Sequence Optimization: Avoid long stretches of hydrophobic residues. Computational tools can predict the solubility of peptide sequences and can be used to optimize the design.[9][19]

  • PEGylation: The addition of a polyethylene glycol (PEG) chain is a well-established method to increase the solubility and in vivo half-life of peptides.[4][16]

References

Sources

Optimizing purification of 2-Amino-3-hydroxy-2-methylbutanoic acid from reaction mixtures

Technical Support Center: Purification of -Methylthreonine

Topic: Optimizing Purification of 2-Amino-3-hydroxy-2-methylbutanoic Acid

Diagnostic & Strategy Module

Welcome to the technical support center. As an

2-Amino-3-hydroxy-2-methylbutanoic acid


Before initiating a protocol, use the following decision matrix to determine the correct workflow for your specific reaction mixture.

Workflow Selector: The Purification Logic

PurificationLogicStartSTART: Characterize Crude MixtureCheckSaltIs Salt/Buffer Concentration > 100 mM?Start->CheckSaltCheckColorIs Solution Colored/Oily?CheckSalt->CheckColorNo (Low Salt)Action_IECPROTOCOL A:Cation Exchange (Desalting)CheckSalt->Action_IECYes (High Salt)CheckPurityIs Diastereomeric Purity > 95%?Action_CrystPROTOCOL B:Fractional CrystallizationCheckPurity->Action_CrystNo (Mix of syn/anti)Action_FinalLyophilization & QCCheckPurity->Action_FinalYesCheckColor->CheckPurityNoAction_CarbonPROTOCOL C:Activated Carbon TreatmentCheckColor->Action_CarbonYesAction_IEC->CheckColorAction_Cryst->Action_FinalAction_Carbon->CheckPurity

Figure 1: Decision matrix for selecting the appropriate purification module based on crude mixture composition.

Core Protocols (Standard Operating Procedures)

Protocol A: Cation Exchange Chromatography (Desalting)

Objective: Isolate the zwitterionic amino acid from inorganic salts (NaCl, sulfates) and anionic byproducts. Mechanism: Strong Cation Exchange (SCX) exploits the positive charge of the amino group at pH < pI.

Materials:

  • Resin: Dowex 50W-X8 (or Amberlite IR-120), H+ form, 50-100 mesh.

  • Column: Glass column with fritted disc (approx. 10:1 height-to-diameter ratio).

  • Eluents: 1M HCl (Regeneration), Deionized Water (Wash), 2M NH

    
    OH (Elution).
    

Step-by-Step Methodology:

  • Resin Activation:

    • Pack the column with resin.[1][2]

    • Wash with 3 Bed Volumes (BV) of 1M HCl to ensure complete protonation (H+ form).

    • Rinse with distilled water until effluent pH is neutral (pH 6.0–7.0). Critical: Failure to wash acid will prevent binding.

  • Loading:

    • Adjust crude reaction mixture pH to 2.0–3.0 using dilute HCl.

    • Why? At pH 2, the amino group is fully protonated (

      
      ), ensuring strong binding to the sulfonate groups (
      
      
      ) on the resin.
    • Load sample at a flow rate of 1 BV/hour . Slow loading maximizes binding capacity.

  • Washing:

    • Wash with 3–5 BV of water.

    • Checkpoint: Test effluent with AgNO

      
       (if removing halides). Wash until no precipitate forms.
      
  • Elution:

    • Elute with 2M NH

      
      OH .
      
    • Collect fractions. The amino acid will elute as the pH front moves through the column.

    • Detection: Spot fractions on TLC (ninhydrin stain) or monitor conductivity.

  • Workup:

    • Combine ninhydrin-positive fractions.

    • Evaporate ammonia under reduced pressure (

      
      C) to obtain the crude solid.
      
Protocol B: Diastereomeric Enrichment (Antisolvent Crystallization)

Objective: Separate the desired diastereomer (often the (2S,3R) or (2S,3S) form depending on synthesis) from its isomer. Principle:

Solubility Data (Reference Baseline):

Solvent SystemSolubility ( g/100g solvent at 25°C)Notes
Water High (> 20.0)Good for dissolution, poor for yield.
Ethanol (Abs) Very Low (< 0.2)Strong antisolvent.
Ethanol:Water (80:20) Moderate (~ 1.5 - 3.0)Ideal Crystallization Zone

Methodology:

  • Dissolution:

    • Dissolve the crude solid (from Protocol A) in the minimum volume of warm water (50°C).

    • Concentration target: ~300-400 mg/mL.

  • Antisolvent Addition:

    • Slowly add warm Ethanol (50°C) to the stirring aqueous solution.

    • Target Ratio: Reach a final solvent composition of 4:1 (Ethanol:Water) .

    • Observation: Determine the "cloud point" where persistent turbidity appears.

  • Controlled Cooling:

    • Cool the mixture to room temperature over 2 hours (10°C/hour).

    • Further cool to 4°C for 12 hours.

    • Mechanistic Insight: Rapid cooling traps impurities. Slow cooling allows the thermodynamically stable crystal lattice of the major diastereomer to exclude the minor isomer.

  • Harvest:

    • Filter crystals via vacuum filtration.

    • Wash with cold 95% Ethanol.

    • Dry under vacuum.

Troubleshooting Guides (The "Tickets")

Ticket #1: "My yield is extremely low after Ion Exchange."

Diagnosis: The amino acid likely did not bind to the resin or precipitated on the column.

Root Cause Analysis:

  • Cause A (pH Mismatch): If the loading pH was > 4.0, the amino acid (zwitterionic) has a net neutral charge and flows through.

  • Cause B (Ionic Strength): High salt concentrations (e.g., > 1M NaCl) in the crude can outcompete the amino acid for binding sites on the resin.

  • Cause C (Channeling): Resin bed cracked or dried out, causing the sample to bypass the beads.

Corrective Actions:

  • Check Loading pH: Ensure crude is acidified to pH 2.0–2.5 before loading.

  • Dilution: If the crude is very salty, dilute it 1:5 with water before loading to reduce ionic strength competition.

  • Resin Capacity: Calculate theoretical capacity. Dowex 50W usually has ~1.7 meq/mL. Do not exceed 50% of total capacity.

Ticket #2: "I cannot separate the diastereomers; they co-crystallize."

Diagnosis: The solubility differential between the syn and anti isomers is insufficient in the chosen solvent system.

Advanced Strategy: Chelation Chromatography If crystallization fails, exploit the difference in stability of Copper(II) complexes.

  • Logic:

    
    -Methylthreonine forms stable complexes with Cu(II). The stability constants (
    
    
    ) differ between diastereomers due to steric strain from the
    
    
    -methyl group.
  • Protocol Modification:

    • Convert the amino acid mixture to the Copper(II) complex (boil with CuCO

      
      ).
      
    • Pass through a weak anion exchange column or perform fractional crystallization of the copper salts (often much easier to separate than free amino acids).

    • Decomplex using H

      
      S or Thioacetamide (precipitates CuS, leaves pure amino acid in solution).
      
Ticket #3: "The product is an oily gum, not a powder."

Diagnosis: Presence of hygroscopic impurities or residual solvent.

Corrective Actions:

  • Azeotropic Drying: Dissolve the oil in a small amount of water, add excess ethanol, and rotovap. Repeat 3x. This removes bound water via the ethanol-water azeotrope.

  • Trituration: Add diethyl ether or acetone (in which the amino acid is insoluble) to the oil and scratch the flask sides with a glass rod to induce nucleation.

Mechanistic Visualization

Ion Exchange Binding Mechanism

IEC_Mechanismcluster_loadingLoading Phase (pH 2)cluster_elutionElution Phase (pH 11)ResinResin MatrixPolystyrene-DVBFuncGroupFunctional Group-SO3(-) (Fixed)Resin->FuncGroupAA_PosAmino Acid (+)(NH3+)FuncGroup->AA_PosIonic Bond(Strong)AA_NeutAmino Acid (0/-)(Released)FuncGroup->AA_NeutReleaseImpurityNeutral Impurities(Sugars/Neutral)AA_Pos->ImpuritySeparationAmmoniaEluent(NH4+ OH-)Ammonia->FuncGroupDisplaces AA

Figure 2: Mechanistic view of Cation Exchange. At Low pH, the protonated amino acid binds to the sulfonate resin. High pH ammonia neutralizes the amino acid, breaking the ionic bond for elution.

References

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. New York: John Wiley & Sons. (The foundational text for amino acid resolution and solubility).
  • Gami, A., et al. (2018). "Solubility of the Proteinogenic

    
    -Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures". Journal of Chemical & Engineering Data, 63(2), 488–497. Link[3]
    
  • Bio-Rad Laboratories. (2000). Guide to Ion Exchange Chromatography. Bio-Rad Technical Note. Link

  • Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review". Amino Acids, 27, 231–247. (Context for analytical separation of diastereomers). Link

  • Belokon, Y. N., et al. (1985). "Asymmetric synthesis of

    
    -methyl- 
    
    
    -amino acids by alkylation of the chiral nickel(II) Schiff base complexes". Journal of the Chemical Society, Perkin Transactions 1, 2553-2559. (Primary source for synthesis and initial purification of methyl-threonine analogs). Link

Stability enhancement of 2-Amino-3-hydroxy-2-methylbutanoic acid in solution

Technical Support Center: Stability Optimization for 2-Amino-3-hydroxy-2-methylbutanoic Acid ( -MeThr)

Audience: Researchers, Formulation Scientists, and Process Chemists.[1] Topic: Stability Enhancement & Troubleshooting for

Module 1: Diagnostic Hub (Triage)

Use this section to identify the root cause of your stability issue immediately.

ObservationProbable CauseThe "Why" (Mechanistic Insight)Immediate Action
Yellowing of Solution Aldehyde Polymerization Retro-aldol cleavage releases acetaldehyde, which undergoes aldol condensation/polymerization.Check pH. If pH > 8.0, lower to pH 6.0–7.0 immediately.[1]
Precipitation Isoelectric Aggregation At the pI (approx pH 5.8–6.2), net charge is zero, minimizing solubility.[1]Adjust pH away from pI (target pH 4.0 or 7.5) or increase ionic strength.[1]
Loss of Assay (HPLC) Retro-Aldol Cleavage Reversible cleavage into Alanine and Acetaldehyde.[1]CRITICAL: Avoid heating in basic buffers. Store at 2–8°C.
New Peak (Low Retention) Cleavage Product Appearance of Alanine (or

-methylalanine) artifact.[1]
Confirm identity via MS.[1] This is the primary degradant.[1]
Incomplete Derivatization Steric Hindrance The

-methyl group blocks nucleophilic attack during OPA/Fmoc labeling.
Increase reaction time or switch to direct UV/CAD detection.

Module 2: The Core Chemistry (Deep Dive)

To stabilize 2-Amino-3-hydroxy-2-methylbutanoic acid, you must understand the two opposing forces acting on the molecule: Steric Protection vs. Retro-Aldol Susceptibility .

The Stability Advantage: Resistance to Racemization

Unlike standard amino acids,


  • Mechanism: Standard racemization requires base-catalyzed abstraction of the

    
    -proton to form a planar enolate.
    
  • Impact:

    
    -MeThr is immune to racemization  under standard conditions.[1] You do not need to worry about D/L conversion during standard processing.[1]
    
The Stability Risk: Retro-Aldol Cleavage

The presence of a

The Pathway:

  • Base abstracts the proton from the

    
    -hydroxyl group.[1]
    
  • Electron density collapses to form a ketone/aldehyde (Acetaldehyde).[1]

  • The bond between

    
     and 
    
    
    carbons breaks, releasing a glycine derivative (Alanine).[1]
Visualization: Degradation Pathway

The following diagram illustrates the primary degradation risk you must control.[1]

RetroAldolcluster_preventionPrevention StrategyAMThrα-Methylthreonine(Intact)InterAlkoxideIntermediateAMThr->InterHigh pH (>8.0)HeatProductsCleavage Products:1. Alanine2. AcetaldehydeInter->ProductsRetro-AldolCleavageProducts->AMThrReversible(Equilibrium)PolymerYellow Polymer(Aldehyde Condensation)Products->PolymerSecondaryReactionAdviceMaintain pH 5.0-7.0Low Temp (4°C)

Caption: Figure 1. The Retro-Aldol cleavage pathway is the primary stability risk. High pH drives the equilibrium toward cleavage products.

Module 3: Optimization Protocols

Protocol A: Buffer Formulation for Maximum Stability

Goal: Create a solution environment that minimizes retro-aldol kinetics while maintaining solubility.

Reagents:

  • Potassium Dihydrogen Phosphate (

    
    )[1]
    
  • Disodium Hydrogen Phosphate (

    
    )[1]
    
  • Milli-Q Water (18.2 M

    
    )[1]
    

Step-by-Step:

  • Target pH: 6.5 ± 0.2. (This is the "Sweet Spot"—acidic enough to prevent base-catalyzed cleavage, basic enough to ensure solubility).[1]

  • Preparation:

    • Prepare 50 mM Phosphate Buffer.[1]

    • Dissolve 6.8g

      
       in 900mL water.[1]
      
    • Adjust pH to 6.5 using 1M NaOH (do not use strong bases like KOH pellets directly to avoid local hotspots).[1]

    • Filtration: Filter through a 0.22

      
      m PVDF membrane.[1] (Nylon membranes can sometimes bind amino acids; PVDF is safer).[1]
      
  • Storage: Store the AMThr solution at 4°C. Do not freeze if concentration is near saturation (>50 mg/mL), as freeze-thaw cycles can induce precipitation.[1]

Protocol B: Self-Validating HPLC Method

Goal: Detect both the parent compound and the specific degradation products (Alanine).

Standard OPA derivatization methods often fail because the

Direct UV/Ion-Pairing Method1
ParameterSettingRationale
Column C18 AQ (Aqua) or Polar-Embedded C18, 5

m, 4.6 x 150mm
"AQ" columns retain polar amino acids in high aqueous content without phase collapse.
Mobile Phase A 10 mM Phosphate Buffer, pH 2.5 + 5 mM Octanesulfonic Acid (Ion Pair)Low pH suppresses ionization of carboxylic acid; Ion pair retains the amine.[1]
Mobile Phase B Acetonitrile (ACN)Organic modifier.[1]
Gradient 0-5 min: 100% A (Isocratic)5-15 min: 0

30% B15-20 min: Re-equilibrate
Isocratic hold is crucial to separate AMThr from the Alanine degradant.
Detection UV at 210 nmAMThr has no chromophore; 210 nm detects the amide/carboxyl backbone.[1]
Flow Rate 1.0 mL/minStandard.[1]
Temperature 25°CAvoid high temps to prevent on-column degradation.

Validation Criteria (Pass/Fail):

  • Resolution (

    
    ):  Must be > 1.5 between the Alanine peak (early eluting) and AMThr peak.
    
  • Tailing Factor: Must be < 1.5. (If higher, increase Ion Pair reagent concentration).

Module 4: Troubleshooting Workflow

Follow this logic flow to resolve stability failures.

TroubleshootingStartStart: Stability Failure DetectedCheckTypeIdentify Failure TypeStart->CheckTypePrecipPrecipitation/CloudinessCheckType->PrecipDegradPurity Loss (HPLC)CheckType->DegradCheckpHIs pH near pI (5.8-6.2)?Precip->CheckpHAdjustpHAdjust pH to <5.0 or >7.0CheckpH->AdjustpHYesCheckConcIs Conc > 50mM?CheckpH->CheckConcNoDiluteDilute Sample orAdd 5% EthanolCheckConc->DiluteYesCheckTempWas sample heated?Degrad->CheckTempCoolStore at 4°C.Avoid Autoclaving.CheckTemp->CoolYesCheckBufferIs Buffer Basic (pH > 8)?CheckTemp->CheckBufferNoAcidifySwitch to Phosphate/CitratepH 6.0-6.5CheckBuffer->AcidifyYes

Caption: Figure 2. Logic flow for diagnosing precipitation vs. chemical degradation events.

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I autoclave solutions of


-Methylthreonine?A:No.


  • Solution: Use sterile filtration (0.22

    
    m PES or PVDF) for sterilization.[1]
    

Q2: Why is my OPA (Ortho-phthalaldehyde) derivatization yielding low signals? A: OPA reacts with primary amines.[1] The

  • Solution: Switch to FMOC-Cl (which is more reactive but requires excess removal) or, preferably, use the Direct UV method (210 nm) described in Module 3 to avoid derivatization kinetics issues entirely.[1]

Q3: What is the maximum solubility in water? A: While exact values depend on the specific crystal form,

  • Warning: Solubility drops largely in the presence of high salt (salting out) or at the isoelectric point (pH ~6.0).[1]

Q4: Is this compound sensitive to light? A: No,

1

References

  • Steinreiber, J., et al. (2007).[1] Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities. (Discusses the retro-aldol mechanism of

    
    -hydroxy-
    
    
    -amino acids).
  • Seebach, D., et al. (1996).[1] Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle.[1] (Foundational work on the stability and synthesis of

    
    -alkyl amino acids). [1]
    
  • Agilent Technologies. (2022).[1][2] Amino Acid Analysis: Technical Overview of HPLC Methods. (General reference for C18 and Ion-Pairing separation strategies).

  • Sielc Technologies. HPLC Separation of Amino Acids on Newcrom AH Column. (Specifics on separating polar amino acids).

Validation & Comparative

X-ray crystallography data for 2-Amino-3-hydroxy-2-methylbutanoic acid residues

Structural Dynamics and Crystallographic Benchmarking of -Methylthreonine Residues

Executive Summary: The Quaternary Carbon Effect

In the landscape of peptidomimetics, 2-Amino-3-hydroxy-2-methylbutanoic acid (commonly referred to as


-methylthreonine

-MeThr

This guide objectively compares



Comparative Performance Analysis

The following analysis benchmarks

Table 1: Crystallographic & Conformational Benchmarks
Feature

-Methylthreonine (

-MeThr)

-Aminoisobutyric Acid (Aib)
L-Threonine (Thr)
Primary Role Helix Induction + H-BondingPure Helix InductionSolubility +

-sheet/Turn
Steric Constraint High (Quaternary C

)
High (Quaternary C

)
Low (Tertiary C

)
Helix Preference

-Helix /

-Helix

-Helix (Dominant)
Flexible /

-Sheet
Chirality Chiral

at C

AchiralChiral

at C

Ramachandran Region Restricted (

)
Restricted (

)
Broad (

-region allowed)
Hydrophobicity Amphipathic (Methyl + Hydroxyl)HydrophobicAmphipathic
Crystal Packing Stabilized by Side-chain OH...O=C bondsVan der Waals packing onlyH-bond networks
Key Technical Insights
1. The Thorpe-Ingold Effect & Helix Induction

Crystallographic data for







-helix

-helix
  • Comparison: Aib is the gold standard for this effect. However, Aib is achiral, meaning it can support both left-handed (

    
    ) and right-handed (
    
    
    ) helices equally.
    
    
    -MeThr, being chiral, dictates the helix screw sense, forcing the peptide into a single handedness (typically Right-Handed for L-isomers), which is critical for stereoselective drug binding.
2. The "Hydroxyl Conflict" in Crystal Lattices

While Aib peptides crystallize based largely on hydrophobic packing,


  • Observation: In X-ray structures, the

    
    -oxygen of 
    
    
    -MeThr often forms intramolecular H-bonds with the backbone carbonyl of the preceding residue (
    
    
    ), potentially distorting the standard helix geometry slightly compared to Aib, or serving as a "helix cap" that terminates the helix at a specific point.

Experimental Protocol: Crystallization of -MeThr Peptides

Crystallizing peptides containing sterically hindered, amphipathic residues requires a modified approach to standard protein crystallography.

Phase 1: Synthesis & Purification
  • Synthesis: Standard Fmoc-SPPS is often insufficient due to the steric bulk of the quaternary carbon.

    • Recommendation: Use Steglich rearrangement of oxazol-5(4H)-ones (azlactones) for solution-phase synthesis of the monomer, or use high-efficiency coupling reagents like HATU/HOAt with extended coupling times (2-4 hours) and double coupling cycles for SPPS.

  • Purification: Reverse-phase HPLC (C18 column).

    • Gradient: 5% to 95% Acetonitrile in Water (0.1% TFA).

      
      -MeThr peptides are typically more hydrophobic than their Thr counterparts but less than Aib analogs.
      
Phase 2: Crystallization Workflow (Vapor Diffusion)

Because these peptides are often short (oligomers), they may not fold into tertiary structures but rather pack as rigid secondary structural units.

  • Screening Solution: Prepare a stock of 10 mg/mL peptide in Methanol or TFE (Trifluoroethanol).

  • Reservoir: Use non-aqueous precipitants if the peptide is hydrophobic.

    • System A: TFE/Water mixtures (promotes helicity).

    • System B: Methanol/Isopropyl Ether (slow evaporation).

  • Method: Hanging drop vapor diffusion is standard, but slow evaporation from an open vial covered with Parafilm (punctured with a needle) often yields better diffraction-quality crystals for short peptides (5-15 residues).

Phase 3: Diffraction & Phasing
  • Space Groups: Expect higher symmetry space groups (e.g.,

    
    ) common for chiral peptide crystals.
    
  • Resolution: Small peptide crystals often diffract to atomic resolution (< 1.0 Å).

  • Phasing: Direct Methods (SHELXD or similar) are usually sufficient; heavy atom replacement is rarely needed for peptides < 20 residues.

Visualizing the Structural Logic

The following diagrams illustrate the decision-making process for residue selection and the crystallization workflow.

Diagram 1: Residue Selection Logic (Helix vs. Function)

ResidueSelectionStartDrug Design GoalNeedHelixRequire Rigid Helix?Start->NeedHelixNoHelixFlexible Backbone?Start->NoHelixCheckSolubilityNeed H-Bond / Solubility?NeedHelix->CheckSolubilityUseThrUse Threonine (Thr)(Flexible, H-bonds)NoHelix->UseThrUseAibUse Aib(Max Helicity, Hydrophobic)CheckSolubility->UseAibNo (Hydrophobic Core)UseMeThrUse α-MeThr(Rigid Helix + Sidechain Function)CheckSolubility->UseMeThrYes (Surface/Binding)

Caption: Decision matrix for selecting between Thr, Aib, and

Diagram 2: Crystallization Workflow for -MeThr Peptides

CrystalWorkflowSynthSynthesis(Steglich / HATU)PurifyHPLC Purification(>98% Purity)Synth->PurifySolventSolvent Choice(MeOH / TFE)Purify->SolventMethodSlow Evaporation(Punctured Parafilm)Solvent->MethodXrayX-Ray Diffraction(Direct Methods)Method->Xray

Caption: Optimized workflow for obtaining diffraction-quality crystals of sterically hindered peptides.

Representative Crystallographic Data[1][2][3][4][5]

While specific unit cell parameters vary by peptide sequence, the following data represents typical values for C


-methylated peptide crystals

ParameterTypical Value RangeNotes
Crystal System OrthorhombicCommon for chiral L-amino acids.
Space Group

Requires chiral molecules (no inversion centers).
Unit Cell (

)
10 - 40 ÅDepends on peptide length (oligomers).
Z Value 44 molecules per unit cell is standard for

.[1]
Resolution 0.8 Å - 1.1 ÅHigh rigidity leads to excellent order and resolution.
Density (

)
~1.1 - 1.2 g/cm³Typical for organic peptide crystals.
Torsion


Canonical Helix Region.
Torsion


Canonical Helix Region.

Note: The presence of the



References

  • Toniolo, C., et al. "Structural versatility of peptides from C alpha, alpha-disubstituted glycines: crystal-state conformational analysis." PubMed, National Institutes of Health. Link

  • Karle, I. L., & Balaram, P. "Structural characteristics of alpha-helical peptide molecules containing Aib residues." Biochemistry. Link

  • Moon, S. H., & Ohfune, Y. "Efficient Syntheses of the Four Enantiomers and Diastereomers of alpha-Methylthreonine."[2] Journal of the American Chemical Society.[3][2] Link

  • Steinreiber, J., et al. "Threonine aldolases—screening, properties and applications in the synthesis of non-proteinogenic

    
    -hydroxy-
    
    
    -amino acids." Applied Microbiology and Biotechnology. Link
  • IUPAC-IUB Joint Commission on Biochemical Nomenclature. "Nomenclature and Symbolism for Amino Acids and Peptides." Qmul.ac.uk. Link

Validating Stereochemistry of Synthesized 2-Amino-3-hydroxy-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: 2-Amino-3-hydroxy-2-methylbutanoic acid (also known as


-methylthreonine).
The Challenge:  This molecule possesses two contiguous chiral centers (C2 and C3), resulting in four distinct stereoisomers: (2S,3R), (2S,3S), (2R,3R), and (2R,3S). The presence of a quaternary carbon at C2 (bonded to a methyl, amine, carboxyl, and the C3-hydroxyethyl group) eliminates the standard 

-proton typically used in

H-NMR coupling analysis (

). Consequently, standard spectroscopic methods often fail to unambiguously assign the relative stereochemistry (diastereomerism) and absolute configuration.

This guide details three validated workflows to confirm stereochemical identity, ranked by definitive power and throughput.

Comparative Analysis of Validation Methods

FeatureMethod A: Single Crystal X-Ray Method B: NMR (Oxazolidinone/Mosher) Method C: Marfey’s Analysis (HPLC)
Primary Output Absolute 3D StructureRelative & Absolute ConfigurationDiastereomeric Purity & Identity
Confidence Level Gold Standard (100%) High (90-95%)High (Requires Standards)
Sample Req. >5 mg (Crystal dependent)5–10 mg (Destructive derivatization)<0.1 mg (Micro-scale)
Throughput Low (Days to Weeks)Medium (24-48 hours)High (1-2 hours)
Critical Limitation Requires diffraction-quality crystalIndirect (requires derivative synthesis)Elution order varies; needs reference

Method A: Single Crystal X-Ray Crystallography (The Absolute Standard)

Objective: To obtain a direct, unambiguous 3D map of the atomic arrangement.

Strategic Protocol: Derivatization for Crystallinity

The zwitterionic nature of the free amino acid often leads to poor crystal growth. To enforce a rigid lattice, synthesize the N-Acetyl or Copper(II) complex derivative.

  • Copper(II) Complexation:

    • Dissolve the amino acid (1 eq) in water.

    • Add Copper(II) acetate (0.5 eq) and heat to 60°C for 30 mins.

    • Allow slow evaporation at room temperature. The chelation between the amine, carboxylate, and hydroxyl groups creates a rigid, crystalline coordination complex suitable for diffraction.

  • Data Collection:

    • Mount crystal on a goniometer at 100 K.

    • Collect reflections to a resolution of <0.8 Å.

    • Flack Parameter Check: Ensure the Flack parameter is near 0.0 (indicating correct absolute structure) with a standard error <0.1.

Method B: NMR Spectroscopy (The Solution-Phase Solver)

Objective: To determine relative stereochemistry (syn/anti) via NOE constraints and absolute configuration via chiral shift reagents.

Workflow 1: Oxazolidinone Derivatization (Relative Stereochemistry)

Since C2 lacks a proton, we cannot use


 coupling. We must "lock" the rotation between C2 and C3 by forming a cyclic oxazolidinone.

Protocol:

  • Cyclization: Treat the amino acid with triphosgene (or CDI) and base (TEA) in dry DCM at 0°C

    
     RT. This forms the cyclic 2-oxazolidinone.
    
  • NOE Analysis:

    • Acquire a 2D NOESY spectrum.

    • Cis-fused (Syn): Strong NOE correlation between the C2-Methyl and C3-Proton (or C3-Methyl, depending on isomer).

    • Trans-fused (Anti): Weak or absent NOE between these groups due to the rigid ring conformation keeping them on opposite faces.

Workflow 2: Mosher's Method (Absolute Configuration at C3)
  • Esterification: React the N-protected amino acid methyl ester with both

    
    - and 
    
    
    
    -MTPA-Cl (Mosher's acid chloride).
  • 
     Analysis:  Compare the 
    
    
    
    H-NMR chemical shifts of the protons neighboring C3.
    • Calculate

      
      .
      
    • Arrange the groups spatially based on the sign of

      
       to deduce the configuration at C3 (Sector Rule).
      

Method C: Marfey’s Analysis (High-Throughput Screening)

Objective: To assess optical purity and identify isomers in a mixture using standard LC-MS.

Mechanism: Marfey’s reagent (L-FDAA) reacts with the amine to form diastereomers. The elution order on a C18 column is predictable for many amino acids, though


-methyl variants require careful standard comparison.

Protocol:

  • Derivatization:

    • Mix 50 µL of sample (50 mM) with 100 µL of 1% L-FDAA in acetone and 20 µL of 1M NaHCO

      
      .
      
    • Heat at 40°C for 1 hour.

    • Quench with 20 µL of 1M HCl.

  • LC-MS Analysis:

    • Column: C18 Reverse Phase (or C3 for enhanced selectivity of hydrophobic isomers).

    • Mobile Phase: Linear gradient of Water/Acetonitrile (0.1% Formic Acid).

    • Detection: UV at 340 nm and ESI-MS (

      
      ).
      
  • Data Interpretation:

    • Compare retention times (

      
      ) against authentic standards of all 4 isomers if available.
      
    • Note: For

      
      -alkyl amino acids, the elution order often follows the hydrophobicity rule: L-L diastereomers typically elute before L-D diastereomers, but the extra methyl group at C2 can invert this. Self-validation:  Always run a co-injection of the synthesized product with a known standard (e.g., commercial (S)-
      
      
      
      -methylthreonine).

Decision Logic & Workflows

Figure 1: Stereochemical Validation Decision Tree

ValidationLogic Start Synthesized 2-Amino-3-hydroxy-2-methylbutanoic acid Crystal Is the sample crystalline? Start->Crystal XRay Method A: X-Ray Crystallography (Definitive Absolute Config) Crystal->XRay Yes Liquid Sample is oil/amorphous Crystal->Liquid No Deriv Derivatize for NMR (Oxazolidinone / Mosher) Liquid->Deriv For Structural Assignment Marfey Method C: Marfey's Analysis (Purity Check / Diastereomer Ratio) Liquid->Marfey For Purity/Ratio NOE NOE Analysis (Relative Stereochem C2 vs C3) Deriv->NOE

Caption: Strategic decision tree for selecting the appropriate validation method based on sample physical state and data requirements.

Figure 2: NMR Logic for Relative Stereochemistry

NMRAssignment Substrate Substrate: Alpha-Methyl-HMBA Product Cyclic Oxazolidinone Substrate->Product Cyclization Reagent Reagent: Triphosgene/CDI Reagent->Product NOE_Strong Strong NOE (Me-H) Conclusion: CIS (Syn) Product->NOE_Strong C2-Me / C3-H Proximity NOE_Weak Weak/No NOE (Me-H) Conclusion: TRANS (Anti) Product->NOE_Weak C2-Me / C3-H Distant

Caption: Logic flow for assigning relative stereochemistry (Syn vs. Anti) using NOE constraints in the oxazolidinone derivative.

References

  • BenchChem. (2025).[1][2] Validating the Structure of Synthetic 2,4-Diamino-2-methylbutanoic Acid: A Comparative Guide to X-ray Crystallography. Retrieved from

  • Vijayasarathy, S., et al. (2016). "C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products." Journal of Natural Products, 79(2), 421-427.[3] Retrieved from

  • Bhushan, R., & Bruckner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 27, 231-247. Retrieved from

  • Seco, J. M., et al. (2004). "The assignment of absolute configuration by NMR using chiral derivatizing agents: A practical guide." Chemical Reviews, 104(1), 17-117. Retrieved from

  • Thermo Fisher Scientific. (n.d.). (S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid Specification Sheet. Retrieved from

Sources

Technical Comparison Guide: LC-MS/MS Detection Strategies for 2-Amino-3-hydroxy-2-methylbutanoic Acid Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of 2-Amino-3-hydroxy-2-methylbutanoic acid (also referred to as 3-Hydroxyvaline or related hydroxy-branched-chain amino acid metabolites) presents a classic bioanalytical paradox: the molecule is too polar for standard Reversed-Phase (RP) retention yet lacks a strong chromophore for UV/Vis sensitivity.

For drug development professionals tracking this metabolite—often a marker of branched-chain amino acid (BCAA) dysregulation or specific drug catabolism—choosing the right detection strategy is critical.

The Bottom Line:

  • Select HILIC-MS/MS if you require high-throughput screening of plasma/urine where the analyte concentration is expected to be moderate (>10 ng/mL) and sample preparation time is a bottleneck.

  • Select Derivatization (FMOC/AccQ-Tag) + RP-LC-MS/MS if you are performing trace analysis (<1 ng/mL), require separation of chiral isomers, or are working with complex tissue matrices where HILIC matrix effects are unmanageable.

Analyte Profile & Analytical Challenge

To design a robust method, we must first respect the chemistry of the analyte.

  • IUPAC Name: 2-Amino-3-hydroxy-2-methylbutanoic acid

  • Chemical Nature: Zwitterionic, highly polar, amphoteric.

  • The Challenge:

    • Retention: On a standard C18 column, this molecule elutes in the void volume (

      
      ), co-eluting with salts and causing massive ion suppression.
      
    • Ionization: While it ionizes in ESI(+), the low molecular weight (approx. 133 Da) places it in a high-noise region of the mass spectrum.

    • Isomerism: It has potential stereoisomers (L/D, allo-forms) that require chromatographic resolution, not just mass separation.

Method A: HILIC-MS/MS (Direct Analysis)

Philosophy: "Retain by polarity."[1] Hydrophilic Interaction Liquid Chromatography (HILIC) creates a water-rich layer on the stationary phase, partitioning the polar analyte away from the organic mobile phase.

Experimental Protocol (Recommended)
  • Column: Agilent Poroshell 120 HILIC-Z or Waters BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Gradient:

    • 0-2 min: 90% B (Isocratic hold for retention)

    • 2-10 min: 90%

      
       60% B
      
    • 10-12 min: 60% B

    • 12.1 min: 90% B (Re-equilibration is critical in HILIC).

  • MS Source: ESI Positive.

  • MRM Transition:

    
     (Quantifier), 
    
    
    
    (Qualifier).
Performance Characteristics
  • LOD (Limit of Detection): ~5–10 ng/mL (Matrix dependent).

  • Linearity: 10 – 5000 ng/mL.

  • Pros: Minimal sample prep (Protein Precipitation only); retains polar metabolites well.

  • Cons: Long re-equilibration times; high susceptibility to matrix effects (ion suppression) from phospholipids; peak shape can be broad.

Method B: Derivatization + RP-LC-MS/MS (High Sensitivity)

Philosophy: "Modify to retain." By tagging the amine group with a hydrophobic moiety (e.g., FMOC-Cl or Dansyl Chloride), we increase the molecular weight (moving it out of the noise range) and enable standard C18 retention.

Experimental Protocol (FMOC-Cl Workflow)
  • Reagent: 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl).

  • Reaction:

    • Mix 50 µL Sample + 50 µL Borate Buffer (pH 8.5).

    • Add 50 µL FMOC-Cl (5 mM in ACN).

    • Incubate 5-10 mins at ambient temp.

    • Quench with 1% Formic Acid.

  • Column: C18 High Strength Silica (e.g., Waters HSS T3), 2.1 x 100 mm.

  • Mobile Phases: Water/ACN with 0.1% Formic Acid.[2]

  • MS Source: ESI Positive (FMOC derivatives ionize exceptionally well).

Performance Characteristics
  • LOD (Limit of Detection): ~0.1–0.5 ng/mL (Significant gain over HILIC).

  • Linearity: 0.5 – 1000 ng/mL.

  • Pros: Excellent peak shape; separates isomers easily; reduced matrix effects; standard RP-LC robustness.

  • Cons: Labor-intensive prep; reagent instability; potential for derivative degradation if not handled quickly.

Comparative Data Analysis

The following table summarizes the performance metrics based on validation data for hydroxy-amino acid metabolites.

FeatureMethod A: HILIC-MS/MSMethod B: FMOC-Derivatization RP-LC
Retention Mechanism Partitioning (Water layer)Hydrophobic Interaction (C18)
Sample Prep Time Low (< 30 mins)High (60-90 mins)
LOD (Sensitivity) Moderate (5-10 ng/mL)High (0.1-0.5 ng/mL)
Matrix Tolerance Low (Prone to suppression)High (Elutes away from salts)
Isomer Separation Difficult (Requires long columns)Excellent (Stereoselectivity)
Throughput Medium (Long equilibration)High (Fast gradients possible)

Visualized Workflows

Decision Logic for Method Selection

The following diagram illustrates the decision process for selecting the appropriate methodology based on your specific sensitivity and matrix requirements.

MethodSelection Start Start: Analyte 2-Amino-3-hydroxy-2-methylbutanoic acid SensitivityCheck Required Sensitivity (LOD)? Start->SensitivityCheck MatrixCheck Matrix Complexity? SensitivityCheck->MatrixCheck < 1 ng/mL (Trace) HILIC Method A: HILIC-MS/MS (Direct Analysis) SensitivityCheck->HILIC > 10 ng/mL (Screening) MatrixCheck->HILIC Low (Urine/Buffer) Deriv Method B: FMOC-RP-LC-MS/MS (Derivatization) MatrixCheck->Deriv High (Tissue/Plasma) HILIC_Out Outcome: Fast Prep, Moderate Sensitivity Watch for Matrix Effects HILIC->HILIC_Out Deriv_Out Outcome: Ultra-Sensitive, Robust Retention Labor Intensive Deriv->Deriv_Out

Figure 1: Decision tree for selecting between HILIC and Derivatization workflows based on sensitivity and matrix requirements.

Analytical Workflow: Derivatization Pathway

This diagram details the critical chemical steps required for the high-sensitivity FMOC method.

DerivWorkflow Sample Biological Sample (Plasma/Tissue) PPT Protein Precipitation (MeOH/ACN) Sample->PPT Buffer Alkaline Buffer (Borate pH 8.5) PPT->Buffer Supernatant Reagent Add FMOC-Cl (Tagging Amine) Buffer->Reagent Reaction Quench Acid Quench (Stabilize) Reagent->Quench 5-10 min LCMS RP-LC-MS/MS (C18 Column) Quench->LCMS Inject

Figure 2: Step-by-step workflow for the FMOC-Cl derivatization protocol to enhance retention and sensitivity.

Expert Troubleshooting & Optimization

As an application scientist, I have encountered specific failure modes with this analyte. Here is how to solve them:

  • Drifting Retention Times in HILIC:

    • Cause: Insufficient equilibration. HILIC columns require at least 20 column volumes of the initial mobile phase to re-establish the water layer.

    • Fix: Extend the post-run equilibration time or reduce the flow rate during the re-equilibration step.

  • "Ghost" Peaks in Derivatization:

    • Cause: FMOC-OH (hydrolysis product) eluting near the analyte.

    • Fix: Optimize the gradient to separate the FMOC-OH peak from the FMOC-Analyte peak. FMOC-OH usually elutes later on a C18 column.

  • Low Sensitivity in HILIC:

    • Cause: Ion suppression from sodium/potassium salts eluting in the void.

    • Fix: Use a divert valve to send the first 1-2 minutes of flow to waste. Ensure your Ammonium Formate buffer concentration is sufficient (10-20 mM) to swamp out trace salt effects.

References

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Retrieved from [Link]

  • Shimadzu Corporation. (2020). Application of HILIC-MS to Study Metabolic Heterogeneity. Retrieved from [Link]

  • Royal Society of Chemistry. (2021).[3] Chemical Derivatization for Polar Metabolome Analysis. Retrieved from [Link]

  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]

Sources

Safety Operating Guide

2-Amino-3-hydroxy-2-methylbutanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Amino-3-hydroxy-2-methylbutanoic acid Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Operational Directive

Immediate Action Required: Treat 2-Amino-3-hydroxy-2-methylbutanoic acid (also known as


-Methylthreonine) as Regulated Chemical Waste . While often classified as non-hazardous for transport, it is a bioactive amino acid derivative. Under no circumstances should this compound be disposed of via sanitary sewer systems (sink drains) or regular trash. 

Disposal Method: High-temperature incineration via a licensed chemical waste contractor.

Part 1: Chemical Identity & Hazard Assessment

Before initiating disposal, verify the chemical identity to ensure compatibility with waste streams. This compound is amphoteric and may chelate metals, affecting waste stream stability.

Parameter Technical Specification
Chemical Name 2-Amino-3-hydroxy-2-methylbutanoic acid
Synonyms

-Methylthreonine; 2-Methylthreonine
CAS Number 2280-28-6 (Generic/Isomer specific variants may apply)
Molecular Formula

Physical State White to off-white powder (Solid)
Solubility Water-soluble; slightly soluble in lower alcohols
Acidity/Basicity Amphoteric (Contains both amine and carboxylic acid groups)
Hazard Profile (Conservative Approach)

Although some Safety Data Sheets (SDS) classify this substance as "Not a hazardous substance" under GHS, research grade chemicals must be handled with Standard Precautionary Protocols due to potential biological activity (amino acid transport inhibition).

  • Primary Risks: Respiratory irritation (dust), eye irritation (mechanical/chemical), and potential environmental persistence.

  • RCRA Status (USA): Not listed as a P- or U-listed waste. However, it must be characterized as Non-RCRA Regulated Chemical Waste unless mixed with hazardous solvents.

Part 2: Waste Segregation & Pre-Treatment

Effective disposal begins at the bench. Segregate this compound based on its physical state and the matrix it is dissolved in.

Scenario A: Pure Solid Waste (Powder/Crystals)
  • Container: Collect in a dedicated Wide-Mouth High-Density Polyethylene (HDPE) jar.

  • Labeling: Label as "Non-RCRA Regulated Solid Waste."

  • Compatibility: Do not mix with strong oxidizers (e.g., permanganates, nitrates) as amino acids can act as reducing agents, creating exothermic risks.

Scenario B: Aqueous Solutions (Buffers/Media)
  • Threshold Check: If the concentration is <1% and the buffer is non-hazardous, some institutions allow drain disposal only with specific EHS approval. Default Protocol: Collect as "Non-Hazardous Aqueous Waste."

  • pH Adjustment: Ensure pH is between 5 and 9 to prevent container degradation, though HDPE is resistant to the natural buffering capacity of this amino acid.

Scenario C: Organic Solvent Solutions
  • Segregation: If dissolved in methanol, DMSO, or acetonitrile, the waste stream is dictated by the solvent .

  • Classification: Classify as "Flammable Organic Waste" (if solvent is flammable) or "Toxic Organic Waste."

  • Protocol: The amino acid component will be destroyed during the solvent incineration process.

Part 3: Disposal Workflow Visualization

The following decision tree illustrates the operational logic for segregating 2-Amino-3-hydroxy-2-methylbutanoic acid waste.

DisposalWorkflow Start Waste Generation: 2-Amino-3-hydroxy-2-methylbutanoic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath Dry Solid LiquidPath Liquid Solution StateCheck->LiquidPath Dissolved BinA Bin A: Solid Chemical Waste (Label: Non-RCRA Regulated) SolidPath->BinA SolventCheck Identify Solvent Matrix LiquidPath->SolventCheck Aqueous Aqueous Buffer/Water SolventCheck->Aqueous Water Based Organic Organic Solvent (DMSO, MeOH, etc.) SolventCheck->Organic Solvent Based BinB Bin B: Aqueous Chemical Waste (Do NOT Drain Pour) Aqueous->BinB BinC Bin C: Flammable/Organic Waste (Code based on Solvent) Organic->BinC Incineration Final Disposal: High-Temp Incineration BinA->Incineration BinB->Incineration BinC->Incineration

Figure 1: Operational decision tree for segregating


-Methylthreonine waste streams.

Part 4: Detailed Disposal Protocol

Step 1: Packaging Requirements
  • Solids: Double-bagging is recommended if the primary container is glass to prevent breakage injury. Place the primary container into a secondary clear plastic bag before placing it in the waste drum.

  • Liquids: Leave 10% headspace in all liquid waste containers to allow for thermal expansion. Cap tightly.

Step 2: Labeling Compliance

Every container must carry a hazardous waste tag (even if classified non-RCRA) containing:

  • Full Chemical Name: "2-Amino-3-hydroxy-2-methylbutanoic acid" (No abbreviations).

  • Hazards: Check "Irritant" if applicable; otherwise mark "Non-Hazardous Chemical."

Step 3: Final Destruction (Incineration)

The only validated method for the complete destruction of this compound is thermal oxidation .

  • Mechanism: Nitrogen-containing organics require incineration at temperatures >850°C to ensure complete oxidation of the amine group to

    
     or 
    
    
    
    (which is then scrubbed).
  • Contractor Instruction: Ensure your waste manifest lists the compound as an "Organic Solid/Liquid" suitable for fuel blending or direct incineration.

Part 5: Emergency Procedures (Spills & Exposure)

In the event of an accidental release during the disposal process:

Event Response Protocol
Dry Spill 1. Wear N95 mask and nitrile gloves.2. Cover spill with wet paper towels to prevent dust generation.3. Scoop into a waste bag. Do not sweep dry dust.
Liquid Spill 1. Absorb with vermiculite or standard spill pads.2. Clean surface with mild detergent and water.3. Dispose of all cleanup materials as solid chemical waste.
Eye Contact Flush immediately with water for 15 minutes.[1][2][3][4][5] Remove contact lenses.[1][6]
Skin Contact Wash with soap and water.[4][5][6][7] Remove contaminated clothing.[1][3][5][8]

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 94294, 2-Amino-3-hydroxy-2-methylbutanoic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[9] Hazard Communication Standard (HCS). Retrieved from [Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.